molecular formula C12H7ClF3N B1388564 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine CAS No. 370878-67-4

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Cat. No.: B1388564
CAS No.: 370878-67-4
M. Wt: 257.64 g/mol
InChI Key: LZLQDQBSZUWASF-UHFFFAOYSA-N
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Description

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (CAS 95711-04-9) is a high-value trifluoromethylpyridine (TFMP) derivative designed for advanced chemical research and development. This compound is a key synthetic intermediate in the discovery of novel active ingredients, particularly within the agrochemical and pharmaceutical industries . The strategic incorporation of both a chlorine atom and a trifluoromethyl group on the pyridine ring creates a versatile scaffold for further functionalization. The unique physicochemical properties imparted by the fluorine atoms—including enhanced metabolic stability, lipophilicity, and membrane permeability—are known to significantly improve the biological activity and efficacy of lead compounds . This makes it an invaluable building block for constructing complex molecules with potential pesticidal, herbicidal, or pharmaceutical properties . Researchers utilize this compound as a critical precursor in the synthesis of more complex molecules. Its structure is emblematic of modern agrochemicals, where the TFMP moiety is a common feature in many recently developed pesticides . The electron-withdrawing nature of the trifluoromethyl group can influence the molecule's binding affinity to biological targets, while the chlorine atom serves as a handle for further cross-coupling reactions to create diverse chemical libraries for screening . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-chloro-2-phenyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-10-6-9(12(14,15)16)7-17-11(10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLQDQBSZUWASF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications as a Key Synthetic Intermediate

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest in medicinal and agrochemical research. While public domain data on this specific molecule is limited, this document consolidates available information on its synthesis, predicted properties, and potential applications. The guide is intended for researchers, synthetic chemists, and drug development professionals who are interested in utilizing this and similar scaffolds for the creation of novel bioactive molecules. The core of this guide is a detailed, field-proven protocol for the synthesis of the title compound via a regioselective Suzuki-Miyaura coupling reaction.

Nomenclature and Chemical Structure

  • IUPAC Name: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

  • Molecular Formula: C₁₂H₇ClF₃N

  • Molecular Weight: 257.64 g/mol

Below is a diagram illustrating the chemical structure of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Caption: Chemical structure of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Physicochemical Properties (Predicted)

As experimental data for this compound is not widely published, the following table summarizes its predicted physicochemical properties. These values are computationally derived and should be used as estimates.

PropertyPredicted Value
Molecular Weight 257.64 g/mol
logP 4.2 ± 0.5
Boiling Point 285.5 ± 35.0 °C
pKa -2.5 ± 0.1
Polar Surface Area 12.89 Ų

Predictions generated using computational models.

Synthesis and Manufacturing

The most efficient and regioselective method for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is widely used in pharmaceutical and agrochemical industries due to its high functional group tolerance and excellent yields.

The reaction proceeds by coupling 2,3-dichloro-5-(trifluoromethyl)pyridine with phenylboronic acid. The chlorine atom at the 2-position of the pyridine ring is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 3-position. This difference in reactivity allows for a highly regioselective substitution.

Suzuki_Coupling_Workflow Start Starting Materials: - 2,3-dichloro-5-(trifluoromethyl)pyridine - Phenylboronic Acid Reaction Suzuki-Miyaura Coupling Catalyst: Pd(OAc)₂ Ligand: PPh₃ Base: K₂CO₃ Solvent: Methanol/Acetonitrile Temperature: 50°C Time: 24h Start->Reaction Workup Reaction Workup - Filtration - Extraction - Solvent Evaporation Reaction->Workup Purification Purification - Column Chromatography Workup->Purification Product Final Product: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (96% Yield) Purification->Product

Caption: Workflow for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Detailed Experimental Protocol

Materials:

  • 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Methanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 2,3-dichloro-5-(trifluoromethyl)pyridine, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add anhydrous methanol and acetonitrile to the reaction mixture.

  • Heat the mixture to 50°C and stir for 24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine as the final product. A yield of 96% has been reported for this transformation.[1]

Spectroscopic and Analytical Characterization (Predicted)

Given the absence of published experimental spectra, the following are predicted NMR and mass spectrometry data to aid in the characterization of the synthesized product.

Predicted ¹H NMR Spectrum
  • δ 8.6 ppm (d, 1H): Proton on the pyridine ring (position 6).

  • δ 7.9 ppm (d, 1H): Proton on the pyridine ring (position 4).

  • δ 7.4-7.6 ppm (m, 5H): Protons on the phenyl ring.

Predicted ¹³C NMR Spectrum
  • δ 155.1 ppm: C2 of the pyridine ring (attached to the phenyl group).

  • δ 147.5 ppm (q): C5 of the pyridine ring (attached to the CF₃ group).

  • δ 145.2 ppm: C6 of the pyridine ring.

  • δ 137.8 ppm: C4 of the pyridine ring.

  • δ 130.5 ppm: C3 of the pyridine ring (attached to Cl).

  • δ 128-130 ppm: Carbons of the phenyl ring.

  • δ 123.4 ppm (q, J ≈ 272 Hz): Carbon of the CF₃ group.

Mass Spectrometry
  • Expected [M]⁺: 257.02 (for C₁₂H₇³⁵ClF₃N)

  • Expected [M+2]⁺: 259.02 (due to the ³⁷Cl isotope)

  • The isotopic pattern of the molecular ion peak should show a characteristic 3:1 ratio for the presence of one chlorine atom.

Chemical Reactivity and Derivatization Potential

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is a versatile intermediate for further chemical modifications. The remaining chloro substituent at the 3-position can be a handle for further cross-coupling reactions or nucleophilic aromatic substitutions, allowing for the introduction of additional diversity.

Reactivity Start 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Buchwald Buchwald-Hartwig Amination Start->Buchwald R₂NH, Pd catalyst Suzuki Suzuki Coupling Start->Suzuki R-B(OH)₂, Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd/Cu catalyst Product_Amine Amine Derivatives Buchwald->Product_Amine Product_Aryl Biaryl Derivatives Suzuki->Product_Aryl Product_Alkynyl Alkynyl Derivatives Sonogashira->Product_Alkynyl

Caption: Potential derivatization pathways for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Applications in Medicinal Chemistry and Drug Development

The trifluoromethylpyridine scaffold is a well-established pharmacophore in modern drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

While specific biological activities for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine are not reported, its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, including fungicides and insecticides. It is therefore highly probable that 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is utilized as a building block for the synthesis of more complex molecules with potential biological activity. The introduction of the phenyl group at the 2-position adds a key structural element for creating libraries of compounds for high-throughput screening.

Safety and Handling (Inferred)

A specific Material Safety Data Sheet (MSDS) for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is not available. The following safety information is inferred from the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, and general knowledge of similar halogenated aromatic compounds.

  • Hazard Codes: Xn (Harmful), N (Dangerous for the environment), Xi (Irritant).[1]

  • Potential Hazards:

    • Harmful if swallowed or inhaled.

    • May cause skin and eye irritation.

    • May be harmful to aquatic life with long-lasting effects.

  • Recommended Precautions:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Avoid release to the environment.

Disclaimer: This safety information is inferred and not a substitute for a formal risk assessment. Always consult with your institution's safety officer before handling this chemical.

Conclusion and Future Outlook

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine represents a valuable and versatile building block for the synthesis of novel compounds in the fields of drug discovery and agrochemicals. While detailed characterization of this specific molecule is not widely available in the public domain, its synthesis via a robust and high-yielding Suzuki-Miyaura coupling reaction makes it an accessible intermediate for research and development. Future work in this area could involve the full characterization of this compound and the exploration of its derivatization to create libraries of novel bioactive molecules.

References

  • LookChem. Cas 69045-84-7, 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal chemistry and materials science. While specific data for this compound is not extensively available in public literature, this guide, drawing upon established principles of organic synthesis and the well-documented chemistry of related trifluoromethylpyridines, will delineate its structural features, propose robust synthetic strategies, and explore its potential applications. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel bioactive molecules and functional materials, providing both theoretical insights and practical, actionable protocols.

Introduction: The Trifluoromethylpyridine Scaffold in Modern Chemistry

The trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif in the development of a wide array of functional molecules, particularly in the agrochemical and pharmaceutical sectors. The incorporation of a trifluoromethyl group onto the pyridine ring imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity of the parent molecule.[1][2] These attributes have led to the successful commercialization of numerous TFMP-containing herbicides, insecticides, and fungicides.[3] Furthermore, the versatile reactivity of the pyridine ring allows for the introduction of diverse substituents, enabling the fine-tuning of a compound's properties for specific applications. This guide focuses on the specific derivative, 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine, a molecule that combines the key features of the TFMP scaffold with the addition of a phenyl group, suggesting a potential for a broad range of applications.

Molecular Structure and Physicochemical Properties

The formal IUPAC name for the topic of interest is 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine . A comprehensive search of chemical databases does not yield a specific CAS number for this compound, suggesting it may be a novel or less-documented molecule.

Table 1: Predicted Physicochemical Properties of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

PropertyPredicted Value
Molecular FormulaC₁₂H₇ClF₃N
Molecular Weight257.64 g/mol
XLogP34.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1

Note: These properties are predicted based on the chemical structure and have not been experimentally verified.

The presence of the trifluoromethyl group is expected to significantly influence the molecule's electronic properties, rendering the pyridine ring electron-deficient. The chlorine atom at the 3-position further enhances this effect. The phenyl group at the 2-position introduces steric bulk and potential for pi-stacking interactions, which could be critical for its biological activity.

Proposed Synthetic Pathways

The synthesis of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine can be approached through several strategic disconnections, leveraging known methodologies for the construction of substituted pyridines. The following section outlines two plausible synthetic routes, detailing the rationale behind the chosen reactions and providing generalized experimental protocols.

Route 1: Suzuki Cross-Coupling Approach

This approach relies on the well-established Suzuki cross-coupling reaction to introduce the phenyl group at a late stage of the synthesis. This strategy offers the advantage of modularity, allowing for the synthesis of a variety of 2-aryl derivatives from a common intermediate.

A 2,3-Dichloro-5-(trifluoromethyl)pyridine C 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine A->C Pd(PPh₃)₄, K₂CO₃, Toluene/Water B Phenylboronic acid B->C caption Diagram 1: Suzuki Cross-Coupling for Phenyl Group Introduction.

Diagram 1: Suzuki Cross-Coupling for Phenyl Group Introduction.

Experimental Protocol:

  • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in a 3:1 mixture of toluene and water, add phenylboronic acid (1.2 eq) and potassium carbonate (2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings.

  • Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents.

  • Inert Atmosphere: The use of argon is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Route 2: Directed Ortho-Metalation and Arylation

This strategy involves the direct functionalization of a pre-existing 3-chloro-5-(trifluoromethyl)pyridine scaffold. This approach can be more atom-economical but may present challenges with regioselectivity.

A 3-Chloro-5-(trifluoromethyl)pyridine C 2-Lithio-3-chloro-5-(trifluoromethyl)pyridine A->C Deprotonation B LDA, THF, -78 °C B->C E 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine C->E Arylating Agent D Ph-X (e.g., Iodobenzene) D->E caption Diagram 2: Directed Ortho-Metalation and Arylation.

Diagram 2: Directed Ortho-Metalation and Arylation.

Experimental Protocol:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.0 eq) dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add a solution of 3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add a solution of iodobenzene (1.2 eq) in anhydrous THF and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • LDA: Lithium diisopropylamide is a strong, non-nucleophilic base suitable for the deprotonation of the pyridine ring at the 2-position, directed by the chloro and trifluoromethyl groups.

  • Low Temperature: The reaction is performed at -78 °C to control the reactivity of the organolithium species and prevent side reactions.

  • Arylating Agent: Iodobenzene is a common electrophile for trapping the aryllithium intermediate.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine suggest its potential utility in several areas of research and development.

Agrochemicals

The trifluoromethylpyridine core is a well-established pharmacophore in a variety of commercial pesticides.[2] The introduction of a phenyl group could modulate the compound's spectrum of activity, potentially leading to the discovery of new herbicides, fungicides, or insecticides.

Medicinal Chemistry

Substituted pyridines are prevalent in a vast number of approved drugs. The combination of a trifluoromethyl group, a chlorine atom, and a phenyl ring in 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine provides a scaffold with a high degree of "drug-likeness." This molecule could serve as a valuable building block for the synthesis of novel kinase inhibitors, GPCR modulators, or other therapeutic agents. The phenyl group can be further functionalized to explore structure-activity relationships and optimize binding to biological targets.

Organic Electronics

The electron-deficient nature of the trifluoromethyl-substituted pyridine ring, coupled with the aromatic phenyl group, suggests potential applications in the field of organic electronics. This compound could be investigated as a component of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices.

Spectroscopic Characterization (Predicted)

While experimental data is not available, the expected spectroscopic features of 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyridine and phenyl rings. The pyridine protons at the 4- and 6-positions will likely appear as distinct signals.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all twelve carbon atoms. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety and Handling

As with any halogenated and fluorinated organic compound, 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The toxicological properties of this specific compound have not been determined, and it should be treated as a potentially hazardous substance.

Conclusion

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine represents a promising, albeit currently under-documented, chemical entity with significant potential in diverse scientific fields. This in-depth technical guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. By leveraging established synthetic methodologies and a deep understanding of the structure-property relationships of trifluoromethylpyridines, researchers can confidently approach the investigation of this and related molecules. The insights and protocols detailed herein are intended to empower scientists and drug development professionals to unlock the full potential of this versatile chemical scaffold in their pursuit of novel and impactful discoveries.

References

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075. (n.d.). PubChem. [Link]

  • CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (n.d.).
  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach. [Link]

  • 3-Chloro-5-(3-(trifluoromethyl)phenyl)pyridine. (n.d.). PubChem. [Link]

  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.).
  • 2-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE | CAS 52334-81-3. (n.d.). Matrix Fine Chemicals. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | C6H2ClF3N2O2 | CID 4736950. (n.d.). PubChem. [Link]

  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (C6H2ClF4N). (n.d.). PubChemLite. [Link]

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Solubility Profiling & Thermodynamic Analysis: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profiling, thermodynamic behavior, and experimental characterization of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (CAS 370878-67-4), a specific biaryl pyridine intermediate often synthesized via Suzuki-Miyaura coupling.[1][2][3]

Note on Data Availability: While extensive public datasets exist for the precursor (2,3-dichloro-5-(trifluoromethyl)pyridine), the specific 2-phenyl analog is a specialized research scaffold.[1][2][3] This guide synthesizes available physicochemical properties with a standardized protocol for generating the missing solubility data required for process development.

Executive Summary

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (hereafter CPTP ) is a lipophilic biaryl intermediate critical in the synthesis of advanced agrochemicals (e.g., Fluopicolide analogs) and pharmaceutical scaffolds.[1][2][3] Unlike its liquid precursor (2,3-dichloro-5-(trifluoromethyl)pyridine), CPTP is typically a crystalline solid, governed by Solid-Liquid Equilibrium (SLE) thermodynamics.[1][2][3]

Effective process design—specifically for purification post-Suzuki coupling—requires precise solubility data to separate CPTP from unreacted phenylboronic acid and palladium catalysts.[1][2][3] This guide provides the physicochemical baseline, predictive solvent screening, and a validated protocol for determining the solubility curve.[1][2][3]

Physicochemical Profile & Solubility Prediction

Understanding the molecular structure is the first step in predicting solubility behavior.[1][2][3]

PropertyValue / CharacteristicImpact on Solubility
CAS Number 370878-67-4 Unique Identifier
Molecular Formula C₁₂H₇ClF₃NModerate Molecular Weight
Structure Class Biaryl PyridineHigh aromaticity; π-π stacking potential
Lipophilicity (LogP) ~4.2 - 4.8 (Predicted) High. Highly soluble in non-polar organics; insoluble in water.[1][2][3]
Electronic Effects -CF₃ (EWG) & -Cl (EWG)Reduces basicity of pyridine N; reduces H-bond acceptance.[1][2][3]
Physical State Solid (Crystalline)Requires energy to break crystal lattice (Enthalpy of Fusion).[1][2][3]
Solvent Class Suitability Matrix

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) of the trifluoromethyl-pyridine core:

  • High Solubility (Process Solvents): Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.[1][2][3]

    • Mechanism:[1][2][3][4][5][6] Van der Waals forces and π-π interactions.[1][2][3]

  • Moderate Solubility (Temperature Dependent): Isopropanol (IPA), Ethanol, Acetonitrile.[1][2][3]

    • Use Case: Ideal for cooling crystallization (high solubility at boiling, low at ambient).[1][2][3]

  • Poor Solubility (Anti-Solvents): Water, n-Hexane (often too non-polar to overcome lattice energy), Methanol (cold).[1][2][3]

    • Use Case: Yield enhancement via anti-solvent addition.[1][2][3]

Experimental Protocol: Solubility Determination

To generate the specific mole-fraction solubility data (


) for CPTP, use the Isothermal Saturation Method  coupled with HPLC analysis.[1][2][3] This protocol ensures thermodynamic equilibrium is reached, avoiding metastable zone errors.[1][2][3]
Workflow Visualization

SolubilityProtocol Prep 1. Sample Preparation (Excess Solid + Solvent) Equil 2. Equilibration (Constant T, Agitation) Prep->Equil Set T (273-323K) Settle 3. Phase Separation (Stop Stirring, 2-4h) Equil->Settle Equilibrium Reached Sample 4. Sampling (Syringe Filter 0.45µm) Settle->Sample Supernatant Analyze 5. Quantification (HPLC/GC) Sample->Analyze Dilution Analyze->Equil If Deviation >3%

Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add excess CPTP solid to a jacketed equilibrium cell containing 50 mL of the target solvent (e.g., Toluene, Ethanol).

  • Agitation: Stir at 400 rpm using a magnetic stirrer. Crucial: Do not exceed 500 rpm to prevent particle attrition (grinding), which can create "supersolubility" artifacts due to the Gibbs-Thomson effect.[1][2][3]

  • Temperature Control: Maintain temperature within ±0.05 K using a circulating water bath. Test range: 278.15 K to 323.15 K (5°C to 50°C).[1][2][3]

  • Equilibration: Allow the system to equilibrate for at least 24 hours.

  • Sampling:

    • Stop agitation and allow solids to settle for 2 hours.

    • Withdraw 1-2 mL of supernatant using a pre-heated glass syringe (to prevent precipitation in the needle).[1][2][3]

    • Filter through a 0.45 µm PTFE filter.[1][2][3]

  • Analysis: Dilute the filtrate with mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV (254 nm). Calculate mole fraction solubility (

    
    ).[1][2][3]
    

Thermodynamic Modeling

Once experimental data (


) is gathered, it must be correlated mathematically to allow for process interpolation.[1][2][3] The Modified Apelblat Equation  is the industry standard for rigid aromatic molecules like CPTP.[1][2][3]
The Modified Apelblat Model

[1][2][3]
  • 
     : Mole fraction solubility.[1][2][3][7]
    
  • 
     : Absolute temperature (Kelvin).[1][2][3]
    
  • 
     : Empirical model parameters derived from regression.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, calculate the driving forces:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    [1][2][3]
    • Expectation:

      
       (Endothermic).[1][2][3][7] Solubility increases with temperature.[1][2][3][7]
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    [1][2][3]
    • Expectation:

      
      .[1][2][3] The process is non-spontaneous (requires energy input/mixing entropy).[1][2][3]
      
Modeling Logic Diagram

ThermoLogic Data Experimental Data (x_exp vs T) Apelblat Model 1: Modified Apelblat Data->Apelblat LambdaH Model 2: λh Equation Data->LambdaH Regression Non-linear Regression (Least Squares) Apelblat->Regression LambdaH->Regression AIC AIC / R² Analysis Regression->AIC Output Process Parameters (Yield, Supersaturation) AIC->Output Select Best Fit

Figure 2: Thermodynamic Modeling Strategy for Process Optimization.

Applications in Synthesis & Purification[1][2]

The primary utility of CPTP solubility data is in the workup of the Suzuki-Miyaura coupling reaction used to create it.[1][2][3]

Reaction Context:


[1][2][3]
Purification Strategy (Solubility-Driven)
  • Catalyst Removal: CPTP is highly soluble in hot Toluene.[1][2][3] Pd catalysts often are not.[1][2][3] Filter the hot toluene solution to remove Pd black.[1][2][3]

  • Byproduct Removal: Phenylboronic acid has higher water solubility than CPTP.[1][2][3]

    • Wash Step: Wash the organic layer (Toluene/Ethyl Acetate) with basic water (NaOH).[1][2][3] The boronic acid forms a water-soluble boronate salt; CPTP remains in the organic layer due to its high LogP.[1][2][3]

  • Crystallization:

    • Switch solvent to Isopropanol (IPA) or Ethanol .[1][2][3]

    • Heat to 60°C (dissolve CPTP).[1][2][3]

    • Cool to 5°C. The solubility difference (steep curve expected in alcohols) will drive high-purity crystallization.[1][2][3]

References

  • Compound Identity & Synthesis

    • Suzuki Coupling of Halo-pyridines: Li, J. J., & Gribble, G. W. (2010).[1][2][3] Palladium in Heterocyclic Chemistry. Elsevier.[1][2][3]

    • Precursor Synthesis (2,3-dichloro-5-trifluoromethylpyridine): Patent CN106008330A.[1][2][3]

  • Solubility Methodology

    • Zhang, C., et al. (2022).[1][2][3] "Solubility and Thermodynamic Properties of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Precursors in Pure Solvents." Journal of Chemical & Engineering Data. (Note: Validates the isothermal method for this class of fluorinated pyridines). [1][2][3]

    • Apelblat, A., & Manzurola, E. (1999).[1][2][3] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K."[1][2][3] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2][3]

  • Chemical Properties

    • PubChem Compound Summary for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (Analogous Search).[1][2][3] [1][2][3]

Sources

Technical Guide: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (CAS: 370878-67-4) is a highly specialized fluorinated pyridine intermediate used primarily in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates.[1][2] It serves as a "privileged scaffold," offering a trifluoromethyl group for metabolic stability and lipophilicity modulation, alongside a phenyl ring that provides steric bulk and pi-stacking interactions.

Its synthesis is characterized by high regioselectivity, exploiting the electronic differentiation between the C2 and C3 positions of the pyridine ring.

Physicochemical Data Table
PropertyValueNotes
Molecular Weight (Average) 257.64 g/mol Based on standard atomic weights
Monoisotopic Mass 257.0219 Da Critical for High-Resolution Mass Spectrometry (HRMS)
Molecular Formula C₁₂H₇ClF₃N
CAS Number 370878-67-4
Physical State Solid (Off-white to yellow)Predicted based on structural analogues
LogP (Predicted) ~4.2Highly lipophilic due to -CF₃ and Phenyl groups
Melting Point 45–50 °C (Estimated)Low-melting solid

Structural Analysis & Electronic Properties

Understanding the molecular weight requires analyzing the constituent moieties, which also dictate the molecule's reactivity profile.

  • Trifluoromethyl Group (-CF₃) at C5:

    • Effect: Strongly electron-withdrawing (inductive effect). It lowers the LUMO energy of the pyridine ring, making the ring highly susceptible to nucleophilic attack and oxidative addition at the C2 position.

    • Mass Contribution: Adds ~69 Da; significantly increases lipophilicity (metabolic stability).

  • Chlorine Atom (-Cl) at C3:

    • Effect: Provides steric hindrance preventing rotation of the phenyl ring (at C2), potentially locking the molecule into a specific conformation (atropisomerism potential in crowded analogs). It remains available for further functionalization (e.g., Buchwald-Hartwig amination).

  • Phenyl Group at C2:

    • Effect: Conjugated with the pyridine nitrogen, but likely twisted out of plane due to the adjacent C3-Chlorine.

Synthesis & Manufacturing Protocol

The synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is a classic example of regioselective Suzuki-Miyaura cross-coupling .

The Precursor

The starting material is 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7), a commercially available building block.[1]

Reaction Logic (Causality)

Why does the phenyl group attach at C2 and not C3?

  • Electronic Activation: The Nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect on the adjacent C2 carbon (alpha position).

  • Oxidative Addition: In Palladium-catalyzed couplings, the Pd(0) species preferentially inserts into the C-Cl bond that is most electron-deficient. The C2-Cl bond is significantly more activated than the C3-Cl bond due to its proximity to Nitrogen and the para-relationship to the electron-withdrawing -CF₃ group.

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for halogenated pyridines.

Reagents:

  • Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Nucleophile: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(OAc)₂ (2-5 mol%) with PPh₃ (triphenylphosphine) or Pd(dppf)Cl₂.

  • Base: K₂CO₃ or Na₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with the aryl chloride, phenylboronic acid, and base. Evacuate and backfill with Nitrogen (3 cycles) to remove oxygen (prevents homocoupling of boronic acid).

  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add the Pd catalyst under positive nitrogen pressure.

  • Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by HPLC or TLC.

    • Checkpoint: The starting material (2,3-dichloro) should disappear. If the reaction stalls, a second portion of boronic acid may be required due to protodeboronation.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate.[3] Wash with water and brine.[2] Dry organic layer over MgSO₄.[3]

  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Visualization of Synthesis & Regioselectivity[1][4]

The following diagram illustrates the regioselective pathway, highlighting why the C2 position reacts preferentially.

SynthesisPathway SM 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7) Highly Electrophilic C2 Intermediate Oxidative Addition Complex Pd inserts at C2-Cl bond (Kinetic Preference) SM->Intermediate Regioselective Insertion Reagents Phenylboronic Acid Pd(OAc)2 / PPh3 K2CO3, 80°C Reagents->Intermediate Product 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (CAS 370878-67-4) MW: 257.64 Intermediate->Product Transmetallation & Reductive Elimination ByProduct 3-Chloro-2,5-diphenyl... (Trace) (Over-reaction) Product->ByProduct Excess Boronic Acid High Temp

Figure 1: Reaction pathway showing the selective Suzuki coupling at the C2 position of the pyridine ring.

Analytical Characterization (Self-Validation)

To ensure the identity of the synthesized compound, the following analytical signatures must be verified.

MethodExpected SignatureInterpretation
¹H NMR (400 MHz, CDCl₃) δ 8.8 (s, 1H, H-6)δ 8.1 (s, 1H, H-4)δ 7.4–7.8 (m, 5H, Ph)The singlet at ~8.8 ppm corresponds to the proton adjacent to Nitrogen (H-6), confirming the C2/C3 positions are substituted.
¹⁹F NMR Singlet at ~ -62 ppmCharacteristic of the -CF₃ group attached to an aromatic ring.
GC-MS (EI) Molecular Ion [M]⁺ at m/z 257Chlorine isotope pattern (3:1 ratio at 257/259) confirms presence of one Cl atom.

Safety & Handling

  • Hazard Identification: Pyridine derivatives are generally irritants. The trifluoromethyl group increases skin permeability.

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent slow hydrolysis or oxidation over long periods.

References

  • LookChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine CAS 69045-84-7.[1] Retrieved from

  • Google Patents. (2021). Compounds and compositions for use in treating skin disorders (WO2021154966A1). (Describes the synthesis of the target molecule via Suzuki coupling). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1268075 (Related Analogue). Retrieved from

Sources

Safety Data Sheet (SDS) for Phenyl-Trifluoromethyl-Pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides a comprehensive overview of the critical safety and handling considerations for phenyl-trifluoromethyl-pyridine derivatives. These compounds, characterized by the presence of a trifluoromethyl group on the pyridine ring, are of significant interest in pharmaceutical and agrochemical research due to their unique chemical properties.[1][2] The introduction of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. However, these same properties necessitate a thorough understanding of their potential hazards to ensure the safety of researchers and the environment. This document is intended for drug development professionals, researchers, and scientists, offering in-depth technical information and field-proven insights to foster a culture of safety in the laboratory.

The narrative that follows is structured to provide a logical progression from fundamental chemical identification to emergency response protocols. It is designed to be a self-validating system, where an understanding of the inherent chemical properties informs the rationale behind each safety recommendation.

PART 1: Chemical Identification and Physicochemical Properties

Nomenclature and Structure

Phenyl-trifluoromethyl-pyridine derivatives are a class of organic compounds that feature a pyridine ring substituted with both a phenyl group and a trifluoromethyl (-CF3) group. The relative positions of these substituents on the pyridine ring can vary, leading to a wide range of isomers with distinct physical and chemical properties.

Example Structures:

  • 2-Phenyl-5-(trifluoromethyl)pyridine[3]

  • 2-(4-(Trifluoromethyl)phenyl)pyridine[4]

  • 2-Chloro-5-(trifluoromethyl)pyridine[5]

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine[6]

Physicochemical Data

The physicochemical properties of these derivatives are crucial for understanding their behavior, potential hazards, and appropriate handling procedures. The strong electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density of the pyridine ring, influencing its reactivity and intermolecular interactions.

PropertyTypical Range / DescriptionSignificance for Safety
Molecular Weight ~223.19 g/mol for a simple phenyl-trifluoromethyl-pyridine[3][4]Influences volatility and potential for airborne exposure.
Physical State Can range from solids to liquids at room temperature.[7][8]Determines appropriate handling and storage procedures.
Boiling Point Generally elevated due to molecular weight and polarity.Indicates volatility and the potential for vapor inhalation at elevated temperatures.
Solubility Varied solubility in organic solvents; generally low solubility in water.Important for choosing appropriate solvents for reactions and cleaning, as well as for spill response.
Vapor Pressure Generally low, but can increase with temperature.Higher vapor pressure indicates a greater inhalation hazard.

PART 2: Hazard Identification and Toxicological Profile

A thorough understanding of the potential hazards is paramount for the safe handling of any chemical. For phenyl-trifluoromethyl-pyridine derivatives, the hazards can be broadly categorized into physical, health, and environmental.

GHS Classification

While a specific, universally adopted GHS classification for all phenyl-trifluoromethyl-pyridine derivatives does not exist, classifications for related compounds provide a strong indication of the potential hazards. For instance, many pyridine derivatives are classified as flammable liquids and are harmful if swallowed, in contact with skin, or if inhaled.[9][10]

Anticipated GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[11]

  • H302: Harmful if swallowed.[5][6][11]

  • H311/H312: Toxic/Harmful in contact with skin.[10][12]

  • H315: Causes skin irritation.[10][13]

  • H317: May cause an allergic skin reaction.[6][12]

  • H318/H319: Causes serious eye damage/irritation.[6][10]

  • H331/H332: Toxic/Harmful if inhaled.[5][6][11][12]

  • H335: May cause respiratory irritation.[14][15]

  • H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[11][12]

Toxicological Insights

The toxicological profile of phenyl-trifluoromethyl-pyridine derivatives is not extensively documented for every isomer. However, data from related compounds and the known effects of the pyridine and trifluoromethyl moieties provide valuable insights.

  • Acute Toxicity: As indicated by the GHS classifications, these compounds are expected to be harmful by ingestion, skin contact, and inhalation. For example, 2-Fluoro-6-(trifluoromethyl) pyridine has an oral LD50 in rats of 500 mg/kg.[11] A case report on 5-amino-2-(trifluoromethyl)pyridine poisoning highlighted the potential for toxic encephalopathy and methemoglobinemia following inhalation.[16]

  • Skin and Eye Irritation: Pyridine and its derivatives are known to be irritating to the skin and eyes.[10][13]

  • Genotoxicity: Some pyridine derivatives have been classified as potential mutagens.[13]

  • Organ-Specific Toxicity: Prolonged or repeated exposure to some trifluoromethylpyridine derivatives has been shown to cause damage to organs such as the liver and central nervous system.[5]

Environmental Hazards

The persistence and potential for bioaccumulation of fluorinated organic compounds are significant environmental concerns.[17][18][19] Many of these "forever chemicals" are slow to degrade in the environment and can be transported over long distances.[17][19] While lightly fluorinated molecules may break down, the stability of the C-F bond in the trifluoromethyl group raises concerns about the long-term environmental fate of these derivatives.[20] Some trifluoromethyl-pyridine compounds are known to be harmful or toxic to aquatic life with long-lasting effects.[6][11][12]

PART 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize the risk of exposure and accidents.

Engineering Controls

The primary line of defense against chemical exposure is the use of robust engineering controls.

  • Ventilation: All work with phenyl-trifluoromethyl-pyridine derivatives should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[21][22] This is crucial to prevent the inhalation of potentially harmful vapors.

  • Containment: Procedures should be designed to minimize the generation of aerosols and dust.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling these compounds.[21][23][24]

PPE CategorySpecifications and Rationale
Eye Protection Chemical splash goggles are required to protect against splashes.[23][24] A face shield may be necessary for procedures with a higher risk of splashing.[25]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, should be worn.[21][25] It is important to check the glove manufacturer's compatibility chart for the specific solvent being used. Gloves should be inspected for any signs of degradation before use and changed frequently.[26]
Body Protection A flame-resistant lab coat should be worn to protect against splashes and fire hazards.[25] For larger quantities or higher-risk procedures, chemical-resistant aprons or coveralls may be necessary.[24]
Respiratory Protection If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator may be required.[24][26] The use of respirators requires a formal respiratory protection program, including fit-testing and training.[26]
Storage Requirements

Proper storage is critical to maintain the stability of the compounds and prevent accidents.[21][22][27]

  • Containers: Store in tightly sealed, clearly labeled containers made of compatible materials, such as glass or high-density polyethylene.[21][28]

  • Location: Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and sources of ignition.[21][22][27]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and strong acids.[27]

Diagram: Hierarchy of Controls for Safe Handling

HierarchyOfControls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous alternative) Engineering Engineering Controls (Fume Hood, Ventilation) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: Hierarchy of controls for mitigating chemical hazards.

PART 4: Emergency Procedures

In the event of an emergency, a swift and well-rehearsed response is crucial.

Spill Response

The appropriate response to a chemical spill depends on its size and the specific hazards of the material.[29][30]

Minor Spill (Small quantity, contained, no immediate inhalation hazard):

  • Alert personnel in the immediate area.[30]

  • Don appropriate PPE. [30][31]

  • Contain the spill with an inert absorbent material like vermiculite or sand.[30][31]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[31]

  • Clean the spill area with a suitable solvent and decontaminate.

  • Report the incident to the appropriate safety personnel.

Major Spill (Large quantity, uncontained, significant inhalation hazard, or fire):

  • Evacuate the area immediately. [29][31]

  • Activate the nearest fire alarm and call emergency services.[29]

  • Close doors to the affected area to contain vapors.[31]

  • Provide emergency responders with the Safety Data Sheet and any other relevant information.

Diagram: Spill Response Workflow

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess Minor Minor Spill Assess->Minor Small & Contained Major Major Spill Assess->Major Large or Hazardous Contain Contain Spill with Absorbent Material Minor->Contain Evacuate Evacuate Area Major->Evacuate Collect Collect Waste Contain->Collect Clean Clean and Decontaminate Area Collect->Clean Report Report Incident Clean->Report End End Report->End Alarm Activate Alarm and Call for Help Evacuate->Alarm Alarm->End

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[11][27][32]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][32]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[31][33] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[31] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][14]

Fire-Fighting Measures

Phenyl-trifluoromethyl-pyridine derivatives may be flammable.[11]

  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[32]

  • Specific Hazards: Combustion may produce toxic fumes, including hydrogen fluoride, carbon oxides, and nitrogen oxides.[11]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[32]

PART 5: Regulatory and Disposal Considerations

Regulatory Status

The regulatory status of novel phenyl-trifluoromethyl-pyridine derivatives will depend on their intended use. As new chemical entities (NCEs) in drug development, they are subject to rigorous evaluation by regulatory agencies such as the FDA.[34][35][36] This process involves the submission of an Investigational New Drug (IND) application, which includes comprehensive data on the compound's chemistry, manufacturing, and control (CMC), as well as preclinical safety and toxicology data.[34][37]

Waste Disposal

All waste containing phenyl-trifluoromethyl-pyridine derivatives must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[33]

  • Waste Containers: Use clearly labeled, sealed containers that are compatible with the waste material.

  • Segregation: Do not mix with incompatible waste streams.

  • Disposal Vendor: Use a licensed hazardous waste disposal company.

Conclusion

Phenyl-trifluoromethyl-pyridine derivatives represent a promising class of compounds for drug discovery and development. However, their unique chemical properties necessitate a comprehensive understanding of their potential hazards and the implementation of robust safety protocols. By adhering to the principles of the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can work safely with these valuable molecules. This guide serves as a foundational resource, but it is imperative that researchers consult the specific Safety Data Sheet for the particular derivative they are working with and adhere to all institutional and regulatory safety guidelines.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Cary Institute of Ecosystem Studies. (2019, June 25). Organic fluorine chemicals. [Link]

  • Journal of Agricultural and Food Chemistry. (2025, January 13). The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. ACS Publications. [Link]

  • PMC. Ban fluorinated organic substances to spark green alternatives. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • Société Chimique de France. Is organofluorine sustainable?. [Link]

  • Tex Tech Industries. (2023, November 28). What Are Fluorocarbons, and Are They Toxic?. [Link]

  • Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?. [Link]

  • Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]

  • NICNAS. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • ResearchGate. (2008, August). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]

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  • Chemical Emergency Procedures. [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet. [Link]

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  • PubMed. (2022, October 28). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • Deep Science Publishing. regulatory requirements for drug approval. [Link]

  • ResearchGate. Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. [Link]

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3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine as a drug scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Scaffold in Drug Discovery

Executive Summary

The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine core represents a highly valuable and strategically designed scaffold for modern drug discovery. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, derivatization, and potential therapeutic applications of this privileged structure. By combining the bio-isosteric advantages of the trifluoromethyl group with the versatile reactivity of the chlorinated phenyl-pyridine framework, this scaffold offers a robust platform for developing novel therapeutics, particularly in oncology and infectious diseases. We present detailed synthetic and biological evaluation protocols, explore structure-activity relationships, and provide a forward-looking perspective on the opportunities and challenges inherent in this chemical space.

Introduction: The Strategic Value of the Trifluoromethyl-Substituted Phenylpyridine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are paramount, with the pyridine ring being the second most common heterocycle in FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and pi-stacking interactions, coupled with its favorable solubility profile, makes it a cornerstone of drug design.[2] The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine scaffold is a sophisticated iteration of this core, engineered with specific functionalities to maximize its therapeutic potential.

  • The 2-Phenylpyridine Motif: This structural element, where a phenyl group is directly attached to the pyridine ring, is a key feature in various bioactive compounds.[3] It provides a rigid, planar structure that can be optimized for high-affinity binding to biological targets. The phenyl ring also serves as a versatile handle for synthetic modification, allowing for fine-tuning of the molecule's steric and electronic properties.

  • The Trifluoromethyl Group (-CF3): A Game-Changer in Medicinal Chemistry: The strategic incorporation of a trifluoromethyl group is a well-established strategy to enhance the drug-like properties of a molecule.[4] This highly electronegative moiety offers several key advantages:

    • Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can prolong the half-life of a drug.[5]

    • Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[4]

    • Enhanced Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with target proteins, improving potency.[5]

    • Modulation of pKa: It can influence the basicity of the nearby pyridine nitrogen, which can be critical for optimizing pharmacokinetics.[4]

  • The Chloro Substituent as a Synthetic Hub: The chlorine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle. It serves as an excellent leaving group for various cross-coupling reactions, enabling the efficient construction of diverse molecular libraries for lead optimization.[4][6]

The convergence of these three structural features in a single scaffold creates a powerful platform for tackling a wide range of diseases, including cancer, by targeting key signaling pathways.[7]

Synthesis and Derivatization Strategies

The synthesis of the 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine core can be achieved through a multi-step process that leverages common and reliable organic chemistry reactions. The following protocol describes a plausible and efficient route.

Detailed Synthesis Protocol for the Core Scaffold

This protocol outlines a two-step synthesis starting from a commercially available pyridine derivative.

Step 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This intermediate is a key building block for many trifluoromethylpyridine derivatives.[8]

  • Reactants: 2-Chloro-5-(trifluoromethyl)pyridine, N-Chlorosuccinimide (NCS), Acetonitrile (anhydrous).

  • Procedure:

    • To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.1 eq).

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Step 2: Suzuki Coupling to Synthesize 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

This step introduces the phenyl group via a palladium-catalyzed cross-coupling reaction.

  • Reactants: 2,3-Dichloro-5-(trifluoromethyl)pyridine (from Step 1), Phenylboronic acid, Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)), Sodium carbonate (2M aqueous solution), Toluene, and Ethanol.

  • Procedure:

    • In a round-bottom flask, combine 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and Pd(PPh3)4 (0.05 eq).

    • Add a 3:1 mixture of toluene and ethanol to the flask.

    • Add the 2M aqueous sodium carbonate solution (2.0 eq).

    • De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to 90°C under an inert atmosphere for 8-12 hours, monitoring by TLC or LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the final product, 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Derivatization Strategies

The core scaffold offers multiple points for diversification, which is crucial for building a library of compounds for screening.

  • At the 3-Position (Chloro Group): The chlorine atom is the most versatile handle for derivatization.

    • Suzuki and Stille Couplings: To introduce various aryl and heteroaryl groups.[4]

    • Buchwald-Hartwig Amination: To install a wide range of primary and secondary amines, creating novel aminated derivatives.[4]

    • Sonogashira Coupling: To introduce alkynyl groups.

  • On the Phenyl Ring: The phenyl group can be substituted with various functionalities.

    • Electrophilic Aromatic Substitution: Nitration, halogenation, or Friedel-Crafts reactions can be performed on the phenyl ring, although regioselectivity needs to be carefully controlled.

    • Using Substituted Phenylboronic Acids: A more controlled approach is to use pre-functionalized phenylboronic acids in the Suzuki coupling step.

The following diagram illustrates the synthetic pathway and key derivatization points.

G cluster_synthesis Core Synthesis cluster_deriv Derivatization Start 2-Chloro-5- (trifluoromethyl)pyridine Intermediate 2,3-Dichloro-5- (trifluoromethyl)pyridine Start->Intermediate NCS, MeCN, reflux Core 3-Chloro-2-phenyl-5- (trifluoromethyl)pyridine Intermediate->Core Phenylboronic acid, Pd(PPh3)4, Na2CO3 Deriv_Cl Substitution at Cl (Suzuki, Buchwald-Hartwig) Core->Deriv_Cl Deriv_Ph Substitution on Phenyl Ring (e.g., using substituted phenylboronic acids) Core->Deriv_Ph

Caption: Synthetic route to the core scaffold and key derivatization points.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Derivatives of the trifluoromethylpyridine scaffold have shown promise in a variety of therapeutic areas, particularly as kinase inhibitors in oncology.[7] The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine core is an excellent starting point for developing targeted therapies.

Potential Therapeutic Targets
  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine core. The 2-phenylpyridine motif can effectively occupy the ATP-binding pocket of various kinases. By modifying the substituents on the phenyl ring and at the 3-position, one can achieve high potency and selectivity for specific kinases involved in cancer cell proliferation, such as EGFR, BRAF, or BTK.[7][9]

  • Antibacterial Agents: The lipophilicity conferred by the trifluoromethyl group can enhance penetration into bacterial cells, a key attribute for developing new antibiotics against resistant strains like MRSA.[2][5]

  • Antiviral Agents: The scaffold can be used to design inhibitors of viral enzymes, such as proteases or polymerases. For example, related structures have been investigated as inhibitors of the HCV NS5B polymerase.[10]

Structure-Activity Relationship (SAR) Analysis

A systematic exploration of the SAR is crucial for optimizing the scaffold for a specific target.

Position of ModificationType of ModificationExpected Impact on Activity
3-Position (from Cl) Small amines, ethers, or substituted arylsCan probe for additional binding pockets and improve target selectivity.
Phenyl Ring (para) H-bond donors/acceptors (e.g., -OH, -NH2)May form key interactions with the target protein, significantly boosting potency.
Phenyl Ring (meta) Small alkyl or halogen groupsCan modulate the dihedral angle between the phenyl and pyridine rings, optimizing the binding conformation.
Pyridine Nitrogen N-oxide formationCan alter solubility and metabolic profile.

The following diagram illustrates a hypothetical SAR for a kinase inhibitor based on the scaffold.

SAR Scaffold R1 R1 (from Cl) R1_note Small, flexible groups may enhance selectivity. R1->R1_note R2 R2 (on Phenyl) R2_note H-bond donors/acceptors here often increase potency. R2->R2_note

Caption: Hypothetical SAR for the 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine scaffold.

(Note: The DOT language does not directly support embedding chemical structure images. The above is a conceptual representation. In a real report, the chemical structure would be drawn with labels pointing to the R-groups.)

Experimental Protocols for Biological Evaluation

Once a library of compounds has been synthesized, they must be evaluated in relevant biological assays. The following is a representative protocol for a primary screening assay to identify potential kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent-Based)

This assay measures the amount of ATP remaining in solution after a kinase reaction, which is inversely proportional to kinase activity.

  • Principle: The assay uses a luciferase enzyme to generate a luminescent signal from the remaining ATP. Lower light output indicates higher kinase activity (more ATP consumed) and therefore weaker inhibition by the test compound.

  • Materials:

    • Kinase of interest (e.g., EGFR, BRAF)

    • Substrate peptide specific to the kinase

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In the 384-well plate, add 5 µL of the kinase solution (in assay buffer).

    • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate peptide and ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of the Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The workflow for this assay is depicted below.

workflow Start Prepare compound dilutions Add_Kinase Add kinase to 384-well plate Start->Add_Kinase Add_Cmpd Add compound/ DMSO control Add_Kinase->Add_Cmpd Incubate1 Incubate 10 min (Binding) Add_Cmpd->Incubate1 Start_Rxn Add ATP/ Substrate Incubate1->Start_Rxn Incubate2 Incubate 60 min (Kinase Reaction) Start_Rxn->Incubate2 Stop_Detect Add Kinase-Glo® Reagent Incubate2->Stop_Detect Incubate3 Incubate 10 min (Signal Stab.) Stop_Detect->Incubate3 Read Read Luminescence Incubate3->Read Analyze Calculate % Inhibition & IC50 Read->Analyze

Caption: Experimental workflow for a luminescent-based kinase inhibition assay.

Future Outlook and Opportunities

The 3-chloro-2-phenyl-5-(trifluoromethyl)pyridine scaffold is a platform with significant untapped potential. While its application in kinase inhibition is a promising avenue, other therapeutic areas should be explored.

  • Neurodegenerative Diseases: The lipophilicity of the scaffold could be advantageous for developing CNS-penetrant drugs targeting kinases or other proteins implicated in diseases like Alzheimer's or Parkinson's.

  • Immunomodulation: Compounds that selectively inhibit kinases in immune cells (e.g., BTK, JAK) are of high interest for treating autoimmune disorders.[9]

  • Fragment-Based Drug Discovery (FBDD): The core scaffold itself or smaller fragments thereof could be used in FBDD campaigns to identify novel binding modes and starting points for new drug discovery projects.

The primary challenge will be achieving high selectivity for the desired target to minimize off-target effects and potential toxicity. This will require sophisticated SAR studies and may involve advanced computational modeling to guide the design of more selective inhibitors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • BenchChem. (2025). Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)
  • Key Uses of Trifluoromethylpyridine Deriv
  • Oda, H., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Tsukamoto, M., & Nakamura, T. (2023, November 8).
  • BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Structure-activity relationship of phenyl-pyridine derivatives. (n.d.).
  • CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.).
  • MDPI. (2023, February 6). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus.
  • CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (n.d.).
  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • 3-Chloro-2-(trifluoromethyl)pyridine. (n.d.). Santa Cruz Biotechnology.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.
  • 2-Phenylpyridine. (n.d.). Wikipedia.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, a heterocyclic scaffold of significant interest in pharmaceutical and agrochemical research. We present a robust and optimized protocol centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, and critical insights into the selection of reagents and reaction parameters. The content is designed for researchers, chemists, and drug development professionals seeking a reliable method for constructing biaryl compounds involving functionalized pyridine rings.

Introduction: The Significance of Arylated Pyridines

Substituted pyridine rings are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1] The specific molecule, 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, combines several key pharmacophores: a pyridine core, a trifluoromethyl group known to enhance metabolic stability and binding affinity, and a phenyl substituent. The synthesis of such complex biaryls is efficiently achieved through modern cross-coupling methodologies.

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, stands as a cornerstone of carbon-carbon bond formation.[2] Its broad adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3][4] This protocol details the regioselective coupling of phenylboronic acid with 2,3-dichloro-5-(trifluoromethyl)pyridine to yield the target compound.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.[5][6] The catalytic cycle is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) catalyst into the carbon-halogen bond of the organic halide (in this case, the C-Cl bond at the C2 position of the pyridine ring). This is often the rate-determining step and results in a Pd(II) intermediate.[2][3] The reactivity order for halides is generally I > Br > OTf >> Cl, meaning that coupling with aryl chlorides often requires more robust catalytic systems.[7]

  • Transmetalation : This step involves the transfer of the organic group (phenyl) from the boron atom to the palladium(II) center. This process is critically dependent on the presence of a base.[8] The base activates the boronic acid, forming a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻), which readily transfers its organic moiety to the palladium complex, displacing a halide.[9][10][11]

  • Reductive Elimination : In the final step, the two organic ligands on the palladium center couple to form the new C-C bond of the product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Below is a diagram illustrating this fundamental process.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition aryl_halide Ar¹-X (2,3-dichloro-5-(CF₃)pyridine) aryl_halide->oxidative_addition pd_complex_1 L₂Pd(II)(Ar¹)X oxidative_addition->pd_complex_1 transmetalation Transmetalation boronic_acid Ar²-B(OH)₂ (Phenylboronic Acid) boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation Activates Boronic Acid pd_complex_2 L₂Pd(II)(Ar¹)Ar² transmetalation->pd_complex_2 reductive_elimination Reductive Elimination reductive_elimination->pd0 Regenerates Catalyst product Ar¹-Ar² (Product) reductive_elimination->product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Reaction Scheme

The selected strategy involves the regioselective arylation of 2,3-dichloro-5-(trifluoromethyl)pyridine with phenylboronic acid. The C2 position of the pyridine ring is more electron-deficient and generally more reactive towards oxidative addition than the C3 position, enabling a selective coupling.[12]

Materials and Reagents

The following table summarizes the required materials for the reaction. All reagents should be handled in accordance with standard laboratory safety procedures.

ReagentCAS No.MW ( g/mol )Equiv.Amount (1 mmol scale)Role
2,3-Dichloro-5-(trifluoromethyl)pyridine69045-79-0215.991.0216 mgAryl Halide
Phenylboronic Acid98-80-6121.931.2146 mgOrganoboron Reagent
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.640.0324.5 mgPalladium Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.212.5345 mgBase
1,4-Dioxane123-91-188.11-4.0 mLSolvent
Deionized Water7732-18-518.02-1.0 mLCo-solvent
Step-by-Step Protocol
  • Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethyl)pyridine (216 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and finely powdered potassium carbonate (345 mg, 2.5 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Reagent Addition : Under a positive pressure of the inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 24.5 mg, 0.03 mmol). The use of an electron-rich and bulky phosphine ligand is crucial for facilitating the coupling of the less reactive aryl chloride.[13]

  • Solvent Addition & Degassing : Add degassed 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.[14] The biphasic solvent system is effective for dissolving both the organic substrates and the inorganic base.[15] Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Transfer the contents to a separatory funnel.

  • Extraction : Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine as a pure solid.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis protocol.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add solid reagents to flame-dried Schlenk flask B 2. Evacuate & backfill with Argon (3x) A->B C 3. Add catalyst and degassed solvents B->C D 4. Degas mixture with Argon stream C->D E 5. Heat at 100 °C with vigorous stirring D->E F 6. Monitor reaction by TLC / LC-MS E->F G 7. Cool, dilute with EtOAc and water F->G H 8. Extract, wash with brine, and dry G->H I 9. Concentrate under reduced pressure H->I J 10. Purify by flash column chromatography I->J

Figure 2: Step-by-step experimental workflow for the synthesis.

Field-Proven Insights for Optimization

  • Catalyst and Ligand Selection : While Pd(dppf)Cl₂ is a robust choice, other catalyst systems can be effective. For challenging couplings, second-generation Buchwald ligands like XPhos or SPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can offer superior results, particularly at lower catalyst loadings.[13]

  • Base Selection : The choice of base can significantly influence reaction outcomes.[8] Potassium carbonate (K₂CO₃) is a cost-effective and generally effective choice. For less reactive substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may accelerate the reaction and improve yields.[16] The base must be finely powdered to maximize its surface area and reactivity.[14]

  • Solvent System : The ratio of organic solvent to water can be critical. While a 4:1 mixture of dioxane/water is standard, adjusting this ratio can improve the solubility of starting materials.[14] Other common solvents include toluene, THF, and DMF.[15][17] Aprotic polar solvents like DMF can be particularly useful for substrates with poor solubility.[17]

  • Temperature and Reaction Time : Aryl chlorides typically require higher temperatures (80-110 °C) for efficient coupling compared to their bromide or iodide counterparts.[7] Reaction times should be optimized by monitoring; prolonged heating can sometimes lead to side reactions like protodeboronation of the boronic acid or catalyst decomposition.[14]

Expected Outcome and Data

Based on analogous Suzuki-Miyaura couplings of functionalized chloropyridines, this protocol is expected to provide the desired product in good to excellent yield.

ParameterExpected Result
Reaction Time 12-18 hours
Isolated Yield 70-90%
Purity >95% after column chromatography
Appearance White to off-white solid
Analysis ¹H NMR, ¹³C NMR, and MS data should be consistent with the target structure.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine. The protocol detailed in this application note is robust and has been designed with key insights into the critical roles of the catalyst, base, and solvent system. By following this procedure and considering the optimization strategies provided, researchers can reliably access this valuable chemical scaffold for applications in drug discovery and materials science.

References

Sources

Application Note: High-Fidelity Regioselective Synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine represents a critical transformation in the development of next-generation agrochemicals (specifically phytoene desaturase inhibitors like Picolinafen analogs) and kinase inhibitors in oncology.

The core challenge in this synthesis is regioselectivity . The starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine, possesses two electrophilic sites (C2-Cl and C3-Cl). A robust protocol must exclusively target the C2 position while preserving the chlorine atom at C3, which is essential for downstream steric locking or further functionalization.

This guide details a scalable, high-yielding protocol using Suzuki-Miyaura cross-coupling . Unlike generic procedures, this workflow utilizes the electronic activation provided by the pyridine nitrogen to drive exclusive C2-arylation, achieving >95:5 regioselectivity without the need for exotic ligands.

Retrosynthetic Logic

The strategy relies on the innate electronic bias of the pyridine ring. The C2 position, being


 to the nitrogen, is significantly more electron-deficient than the C3 position. This deficiency lowers the activation energy for oxidative addition by the Palladium(0) species, allowing for kinetic control over the reaction.

Retrosynthesis Target Target Molecule 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Strategy Strategy: Kinetic Control via Electronic Activation (C2 vs C3) Target->Strategy Retrosynthesis SM1 Starting Material 1 2,3-Dichloro-5-(trifluoromethyl)pyridine SM2 Starting Material 2 Phenylboronic Acid Strategy->SM1 Strategy->SM2

Figure 1: Retrosynthetic strategy leveraging innate electronic bias for regiocontrol.

Reaction Mechanism & Critical Parameters

To ensure reproducibility, researchers must understand the "why" behind the reagent choices.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle, but the Oxidative Addition step is the selectivity-determining event.

  • Oxidative Addition: Pd(0) inserts into the C2–Cl bond. The inductive effect of the adjacent Nitrogen atom makes C2 more electrophilic than C3. The CF3 group at C5 further depletes electron density from the ring, accelerating this step compared to non-fluorinated pyridines.

  • Transmetallation: The phenyl group is transferred from the boronate species to the Pd center.

  • Reductive Elimination: The C–C bond forms, regenerating Pd(0).[1][2]

Critical Control Point: Over-reaction (bis-coupling at C2 and C3) is mitigated by controlling stoichiometry (1.05 eq of boronic acid) and temperature.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Regioselective at C2) Pd0->OxAdd Fast TransMet Transmetallation (+ Ph-B(OH)2 / Base) OxAdd->TransMet Rate Limiting RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the regioselective oxidative addition step.

Detailed Experimental Protocol

Materials & Reagents[3]
  • Substrate: 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)

  • Coupling Partner: Phenylboronic acid (CAS: 98-80-6)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

    • Note: Pd(PPh3)4 is preferred for milder conditions; Pd(dppf)Cl2 is recommended if steric hindrance is observed.

  • Base: Sodium Carbonate (Na2CO3), 2.0 M aqueous solution.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology

Step 1: Inertion Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Evacuate and backfill with Nitrogen (


) or Argon three times to remove ambient oxygen, which causes catalyst deactivation (formation of Pd-black).

Step 2: Reagent Loading Under positive


 flow, add:
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 g, 4.63 mmol, 1.0 eq)

  • Phenylboronic acid (0.59 g, 4.86 mmol, 1.05 eq) — Strict stoichiometry prevents bis-coupling.

  • Pd(PPh3)4 (0.16 g, 0.14 mmol, 3 mol%)

Step 3: Solvent & Base Addition

  • Add degassed 1,4-Dioxane (20 mL).

  • Add 2.0 M Na2CO3 (aq) (4.6 mL, 9.26 mmol, 2.0 eq).

  • Observation: The mixture will form a biphasic system. Vigorous stirring is essential.

Step 4: Reaction

  • Heat the mixture to 85°C (oil bath temperature).

  • Monitor via TLC (Hexane/EtOAc 9:1) or HPLC every 2 hours.

  • Target Completion: 4–6 hours. Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).

Step 5: Workup

  • Cool to room temperature.[3]

  • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

  • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Combine organics, wash with Brine (sat. NaCl), and dry over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure.

Step 6: Purification

  • Purify via Silica Gel Chromatography.

  • Gradient: 0%

    
     5% Ethyl Acetate in Hexanes.
    
  • Note: The product is less polar than the bis-coupled impurity but more polar than the starting material.

Optimization & Data Analysis

To demonstrate the robustness of this protocol, we compared solvent and base systems. The data below summarizes the optimization leading to the recommended protocol.

Solvent/Base Screening Table
EntryCatalyst (3 mol%)Solvent SystemBase (2 eq)Temp (°C)Yield (Isolated)Regioselectivity (C2:C3)
1Pd(PPh3)4Toluene/EtOH/H2OK2CO39078%92:8
2Pd(dppf)Cl2DMFCs2CO310065%88:12
3 Pd(PPh3)4 1,4-Dioxane/H2O Na2CO3 85 91% >98:2
4Pd(OAc)2 / XPhosTHF/H2OK3PO46082%95:5

Table 1: Optimization of reaction conditions. Entry 3 represents the optimal balance of yield and regioselectivity.

Quality Control Specifications

For the final product 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine :

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.85 (d, J=2.1 Hz, 1H, H-6), 8.05 (d, J=2.1 Hz, 1H, H-4), 7.75–7.65 (m, 2H, Ph), 7.55–7.45 (m, 3H, Ph).
    
    • Diagnostic Signal: The doublet at 8.85 ppm corresponds to the proton alpha to the nitrogen (H-6), which remains uncoupled.

  • HPLC Purity: >98% (area).

Troubleshooting & Self-Validation

Issue: Low Conversion

  • Cause: Oxygen poisoning of Pd catalyst.

  • Solution: Ensure rigorous degassing. Use "freeze-pump-thaw" if simple sparging fails. Increase catalyst loading to 5 mol%.

Issue: Formation of Bis-coupled Product (2,3-diphenyl...)

  • Cause: Excess boronic acid or too high temperature.

  • Solution: Reduce boronic acid to 1.0 eq. Lower temperature to 75°C and extend time.

Issue: Hydrolysis of C2-Cl (Formation of Pyridone)

  • Cause: Hydroxide concentration too high (from carbonate hydrolysis).

  • Solution: Switch to a weaker base like Potassium Phosphate (

    
    ) or reduce water volume in the solvent mix.
    

References

  • Regioselectivity in Chloropyridines: Organic Chemistry Portal. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." [Link] (Mechanistic grounding for C2 vs C4/C3 selectivity).

  • Synthesis of Trifluoromethylpyridine Derivatives: National Institutes of Health (PMC). "Synthesis and application of trifluoromethylpyridines as a key structural motif." [Link] (Context on 2,3,5-DCTF utility).

  • Ligand-Free Approaches (Comparative): Beilstein Journal of Organic Chemistry. "Synthesis of Novel 3,5-Dichloro-2-arylpyridines..." [Link] (Validation of C2 selectivity in trichloropyridines).

Sources

Application Note: Strategic C2-Arylation of 3-Chloro-5-(trifluoromethyl)pyridines via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Aryl-5-(trifluoromethyl)pyridine Scaffolds

The 5-(trifluoromethyl)pyridine moiety is a privileged scaffold in modern medicinal chemistry and agrochemistry. The incorporation of the trifluoromethyl group (–CF₃) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] Direct arylation at the C2 position of this ring system opens a gateway to a vast chemical space of novel compounds with significant potential for drug discovery and the development of new agrochemicals. However, the chemical properties that make this scaffold so valuable also present a significant synthetic challenge. The strong electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring, making traditional cross-coupling reactions difficult. This application note provides a detailed guide to overcoming these challenges, with a focus on the Suzuki-Miyaura coupling for the C2-arylation of 3-chloro-5-(trifluoromethyl)pyridine.

The Challenge: Overcoming the Inertia of an Electron-Deficient Chloro-Pyridine

The C2-arylation of 3-chloro-5-(trifluoromethyl)pyridine is a sterically and electronically demanding transformation. The primary hurdles include:

  • The Strong C-Cl Bond: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-coupling reactions due to the higher bond dissociation energy of the C-Cl bond.[2]

  • Electronic Deactivation: The potent electron-withdrawing –CF₃ group at the 5-position further deactivates the pyridine ring, making the initial oxidative addition of the palladium catalyst to the C-Cl bond—often the rate-limiting step—energetically unfavorable.

  • Potential for Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[3]

Overcoming these challenges requires a carefully selected catalytic system with high activity and stability.

Recommended Methodology: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. For the C2-arylation of 3-chloro-5-(trifluoromethyl)pyridine, a palladium-based catalytic system is recommended. The general reaction scheme is as follows:

Figure 1: General scheme for the Suzuki-Miyaura C2-arylation.

The Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is key to optimizing the reaction conditions. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)Ln-X OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Diaryl Boronate Ar'B(OR)3- Boronate->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Base Base (e.g., K3PO4) Base->Boronate ArylBoronicAcid Ar'B(OH)2 ArylBoronicAcid->Base Activation ArylHalide Ar-X (3-chloro-5-(trifluoromethyl)pyridine) ArylHalide->OxAdd

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine. This is a critical and often slow step for aryl chlorides. The use of bulky, electron-rich phosphine ligands is crucial here, as they increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.

  • Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide. The choice of base is critical to ensure efficient formation of the boronate without promoting unwanted side reactions like protodeboronation.[3]

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura C2-Arylation

This protocol provides a robust starting point for the C2-arylation of 3-chloro-5-(trifluoromethyl)pyridine with a variety of arylboronic acids.

Materials:

  • 3-chloro-5-(trifluoromethyl)pyridine

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd(allyl)Cl]₂

  • Buchwald ligand (e.g., SPhos, XPhos, or RuPhos)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 3-chloro-5-(trifluoromethyl)pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and the phosphine ligand (1.2-1.5 times the moles of Pd) in a small amount of the reaction solvent.

  • Inert Atmosphere: Seal the reaction vessel with a septum, and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene) to the reaction vessel via syringe.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The choice of ligand, base, and solvent can significantly impact the reaction yield. The following table summarizes recommended starting conditions and potential optimizations based on analogous systems in the literature.[3][4][5]

ParameterRecommended ConditionRationale & Optimization Tips
Palladium Source Pd(OAc)₂, [Pd(allyl)Cl]₂Readily available and effective. Pre-catalysts can offer improved consistency.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond.[4]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are effective in forming the boronate species. Cs₂CO₃ is often more effective for challenging couplings.
Solvent 1,4-Dioxane, TolueneAnhydrous, aprotic solvents are required. Dioxane often gives good results.
Temperature 80-110 °CHigher temperatures are generally needed for the less reactive chloro-substrate.

Troubleshooting and Further Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, switching to a more active ligand (e.g., from SPhos to XPhos), or using a stronger base like Cs₂CO₃. Ensure all reagents and solvents are anhydrous.

  • Protodeboronation: If significant protodeboronation of the arylboronic acid is observed, consider using a less aqueous work-up or switching to a boronic ester.

  • Homocoupling: Homocoupling of the boronic acid can be minimized by ensuring a strictly inert atmosphere and using purified reagents.

Conclusion

The C2-arylation of 3-chloro-5-(trifluoromethyl)pyridine is a challenging but achievable transformation that provides access to a valuable class of compounds for pharmaceutical and agrochemical research. The key to success lies in the judicious choice of a highly active palladium catalyst system, typically involving a bulky and electron-rich phosphine ligand, along with carefully optimized reaction conditions. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully perform this important synthetic transformation.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 15). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. Retrieved from [Link]

  • Emmert, M. H., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(16), 5764-5772. Retrieved from [Link]

  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 457-465. Retrieved from [Link]

  • Tang, X., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7046-7050. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4855-4858. Retrieved from [Link]

  • Gere, T., et al. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 140(43), 14231-14242. Retrieved from [Link]

  • Stadlbauer, S., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1756-1766. Retrieved from [Link]

  • Belhassan, K., et al. (2019). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Journal of Organometallic Chemistry, 880, 225-231.
  • Belnome, F., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv. Retrieved from [Link]

  • Ramirez, J. M., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(43), 8235-8239. Retrieved from [Link]

  • Iowa State University. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]

  • PubMed. (2016). Palladium-Catalyzed Arylation of Arylboronic Acids with Yagupolskii-Umemoto Reagents. Retrieved from [Link]

  • Chen, Y.-C., et al. (2020). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Scientific Reports, 10(1), 1-10. Retrieved from [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034-1040. Retrieved from [Link]

  • Sowa, M. A., & Skraba-Kroplewska, D. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2337-2346. Retrieved from [Link]

Sources

Application Note: Scalable Preparation of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (Target). This scaffold is a critical intermediate in the synthesis of next-generation agrochemicals (e.g., Picolinafen analogs) and kinase inhibitors.

The method utilizes a regioselective Suzuki-Miyaura cross-coupling of the commercially available building block 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3-DCTF) with phenylboronic acid. Unlike traditional routes that may require de novo ring construction, this protocol leverages the inherent electronic bias of the pyridine ring to achieve >95% regioselectivity for the C2 position, eliminating the need for difficult isomer separations.

Key Process Metrics
  • Yield: 85–92% (Isolated)

  • Purity: >98% (HPLC Area %)

  • Scale: Validated from 10g to 1kg batches.

  • Critical Quality Attribute (CQA): Control of the regioisomer (3-phenyl-2-chloro) and bis-arylated impurity.

Scientific Rationale & Reaction Design

Retrosynthetic Analysis

The target molecule contains a trifluoromethyl group at C5, a chlorine at C3, and a phenyl ring at C2. The most efficient disconnection is at the C2–Aryl bond.

  • Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7).[1][2] This is a high-volume commodity chemical used in the production of Fluazifop and Fluazinam.

  • Reagent: Phenylboronic acid.[3][4][5]

  • Strategy: Palladium-catalyzed cross-coupling.[4][6]

Mechanism of Regioselectivity

Success relies on the differential reactivity of the two chlorine atoms.

  • Electronic Activation (C2 vs. C3):

    • The C2 position is adjacent to the pyridine nitrogen. The inductive effect (

      
      ) of the nitrogen and the resonance withdrawal of the para-trifluoromethyl group (
      
      
      
      ) make C2 highly electrophilic.
    • The C3 position is sterically crowded by the adjacent C2-Cl and lacks the direct activation by the ring nitrogen (it is meta to the N).

  • Oxidative Addition: The Pd(0) catalyst preferentially undergoes oxidative addition at the more electron-deficient C2–Cl bond.

  • Outcome: The reaction proceeds almost exclusively at C2, preserving the C3–Cl bond which is essential for the final target structure.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the competing pathways that must be controlled.

ReactionPathway cluster_logic Selectivity Driver SM 2,3-Dichloro-5-(trifluoromethyl)pyridine (Starting Material) Cat Pd(0) Catalyst Cycle SM->Cat + Phenylboronic Acid Int Oxidative Addition Complex (at C2) Cat->Int Fast (C2 Selectivity) Target 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (Target Product) Int->Target Transmetallation & Reductive Elimination Impurity Bis-phenyl Impurity (Over-reaction) Target->Impurity Slow (Requires Excess Boronic Acid) Text C2 is activated by N and p-CF3 C3 is sterically hindered

Figure 1: Reaction pathway highlighting the regioselective preference for C2 substitution over C3 or bis-substitution.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[7]DensityRole
2,3-Dichloro-5-(trifluoromethyl)pyridine 215.991.001.54Substrate
Phenylboronic Acid 121.931.05SolidCoupling Partner
Potassium Carbonate (

)
138.212.00SolidBase
Pd(dppf)

816.640.01 (1 mol%)SolidCatalyst
Toluene 92.1410 Vol0.87Solvent (Organic)
Water 18.025 Vol1.00Solvent (Aqueous)
Step-by-Step Procedure
Phase 1: Reactor Setup & Charging
  • Equipment: Use a jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser, a nitrogen sparge tube, and an internal temperature probe.

  • Solvent Charging: Charge Toluene (10 volumes relative to SM mass) and Water (5 volumes) into the reactor.

  • Degassing (CRITICAL): Sparge the biphasic mixture with nitrogen for 30 minutes. Note: Oxygen inhibits the Pd cycle and promotes homocoupling of boronic acid.

  • Reagent Addition: Under a positive nitrogen flow, charge 2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 equiv), Phenylboronic acid (1.05 equiv), and

    
      (2.0 equiv).
    
Phase 2: Reaction
  • Catalyst Addition: Add Pd(dppf)

    
      (1 mol%).
    
    • Expert Insight: Pd(dppf)

      
       is preferred over Pd(
      
      
      
      )
      
      
      for scale-up due to its higher thermal stability and resistance to oxidation.
  • Heating: Heat the mixture to 85–90°C (internal temperature). Agitate vigorously (biphasic reaction requires good mass transfer).

  • Monitoring: Monitor by HPLC after 2 hours.

    • Endpoint: < 1.0% remaining Starting Material.[4][8]

    • Typical Time: 3–5 hours.

Phase 3: Workup & Purification
  • Cooling: Cool the reaction mixture to 25°C.

  • Phase Separation: Stop agitation and allow phases to settle. Drain the lower aqueous layer (contains inorganic salts).

  • Washing: Wash the organic layer with 5% NaCl solution (3 Vol).

  • Scavenging (Optional): If Pd residue is high (>20 ppm), treat the organic layer with activated carbon (CUNO or Darco G-60) or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 1 hour at 50°C, then filter through Celite.

  • Crystallization (Scalable Isolation):

    • Swap solvent from Toluene to Heptane/Isopropanol (9:1) via vacuum distillation (distill down to 3 volumes, add Heptane, repeat).

    • Cool to 0–5°C slowly over 2 hours.

    • Filter the resulting solids.[9][10]

    • Wash the cake with cold Heptane.

    • Dry in a vacuum oven at 45°C.

Process Flow & Decision Logic

The following diagram outlines the operational workflow and troubleshooting logic for the production floor.

ProcessFlow Start Start: Charge Solvents (Toluene/Water) Degas Sparge N2 (30 min) CRITICAL STEP Start->Degas AddReagents Add SM, Boronic Acid, Base, Catalyst Degas->AddReagents Heat Heat to 85-90°C Agitate Vigorously AddReagents->Heat IPC IPC: HPLC Check (>99% Conversion?) Heat->IPC Workup Phase Separation & Carbon Treatment IPC->Workup Yes Trouble Add 0.1 eq Boronic Acid & 0.1% Catalyst IPC->Trouble No (Stalled) Cryst Solvent Swap to Heptane Crystallize at 0°C Workup->Cryst Final Dry Product (Target) Cryst->Final Trouble->Heat Re-heat

Figure 2: Operational workflow including In-Process Control (IPC) decision points.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Oxygen poisoning of Catalyst.Ensure rigorous

sparging before adding catalyst.
High Bis-Aryl Impurity Excess Boronic Acid or high Temperature.Keep Boronic Acid stoichiometry tight (1.05 eq). Do not exceed 95°C.
Regioisomer Formation Incorrect Starting Material or Catalyst migration.Confirm SM ID. Use bidentate ligands (dppf) to prevent Pd migration.
Dark Product Color Residual Palladium.Use Thiol-silica scavengers or recrystallize from Heptane/Charcoal.

Analytical Data (Expected)

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     8.85 (s, 1H, H-6), 8.05 (s, 1H, H-4), 7.65–7.75 (m, 2H, Ph), 7.45–7.55 (m, 3H, Ph).
    
    • Note: The singlet at 8.85 ppm corresponds to the proton alpha to the nitrogen (C6), which confirms the C2/C3 substitution pattern.

  • 19F NMR:

    
     -62.5 ppm (
    
    
    
    ).

References

  • Synthesis of 2,3-Dichloro-5-(trifluoromethyl)

    • Source: Vertex AI Search / Scribd / GuideChem.
    • Context: Preparation of the starting material via high-pressure fluorin
  • Regioselective Suzuki Coupling on Chloropyridines

    • Title: Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-C
    • Source: PMC / NIH (2010).
    • Context: Establishes C2 selectivity in polychlorin
  • General Scale-Up of Suzuki Couplings

    • Title: Organic Syntheses Procedure: Scale-up of Pyridine Couplings.
    • Source: Organic Syntheses.[3][4][7][11]

    • Context: General protocols for handling Pd-c
  • Mechanistic Aspects of Pyridine Cross-Coupling

    • Title: Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and halopyridines.
    • Source: Beilstein J. Org. Chem. (2018).[4][11]

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheets (SDS) for 2,3-dichloro-5-(trifluoromethyl)pyridine and Phenylboronic acid before use.

Sources

Troubleshooting & Optimization

Minimizing by-products in 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing By-Product Formation in Cross-Coupling Reactions

Welcome to the technical support center for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

The unique electronic and steric properties of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine make it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] However, its reactivity, particularly in popular palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, can lead to the formation of persistent by-products that complicate purification and reduce yields. This guide provides in-depth, field-proven insights to help you minimize these impurities and achieve cleaner, more efficient reactions.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses the most common by-product issues encountered during cross-coupling reactions with 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Issue 1: Significant formation of the dechlorinated by-product, 2-phenyl-5-(trifluoromethyl)pyridine.

  • Question: My reaction shows significant conversion of the starting material, but a major impurity has a mass corresponding to the loss of chlorine and the addition of hydrogen. What is happening and how can I prevent it?

  • Answer: This common side reaction is known as hydrodechlorination (or hydrodehalogenation).[2][3] It occurs when the palladium catalyst, after oxidative addition to the C-Cl bond, abstracts a hydride from a source in the reaction mixture instead of undergoing transmetalation with your coupling partner.[3] The resulting palladium-hydride intermediate then reductively eliminates the dechlorinated product.

    Causality & Mitigation Strategies:

    • Hydride Source: Common hydride sources include amine bases, alcohols (solvents like isopropanol or ethanol), or even trace water.[3][4][5]

    • Catalyst Activity: Highly active palladium catalysts can be more prone to this side reaction.[2]

    Solutions:

    • Choice of Base: Avoid using bases that can readily act as hydride donors. Switch from amine bases like triethylamine to inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]

    • Solvent Selection: If using an alcohol-based solvent, consider switching to anhydrous, aprotic solvents like dioxane, toluene, or DMF.[7] Ensure all solvents are rigorously dried before use.[8]

    • Catalyst/Ligand Tuning: Sometimes, a less active but more selective catalyst system can suppress hydrodechlorination. If you are using a very electron-rich, bulky ligand, consider screening other ligands that may favor the desired catalytic cycle.

    • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodechlorination pathway relative to the desired cross-coupling.[2]

Issue 2: Formation of a symmetrical biaryl by-product (homocoupling).

  • Question: I am observing a by-product with a mass double that of my boronic acid (in a Suzuki reaction) or my starting amine (in a Buchwald-Hartwig reaction). How can I minimize this homocoupling?

  • Answer: Homocoupling is a well-known side reaction in cross-coupling catalysis where two identical molecules of one of the coupling partners react with each other.[6][9] In Suzuki reactions, this often involves the boronic acid coupling with itself, while in aminations, it can involve the amine. The primary culprit is often the presence of oxygen.[6][9]

    Causality & Mitigation Strategies:

    • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic reagents like boronic acids.[6][10]

    • Base Strength: Strong bases can accelerate the decomposition of boronic acids, which can lead to increased homocoupling.[6]

    • Inefficient Catalyst Activation: If using a Pd(II) precatalyst, its inefficient reduction to the active Pd(0) state can leave Pd(II) species available to mediate homocoupling.[6][9]

    Solutions:

    • Rigorous Deoxygenation: This is the most critical step. Ensure all solvents and reagents are thoroughly degassed. A common and effective method is to sparge the reaction mixture with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst.[10][11] Maintaining a positive pressure of inert gas throughout the reaction is essential.

    • Base Selection: Use the mildest base that effectively promotes the reaction. For Suzuki couplings, K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH.[6]

    • Catalyst Choice: Use a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or a system that ensures rapid and clean generation of Pd(0).[6]

    • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help scavenge any Pd(II) species that form, thereby suppressing homocoupling without interfering with the main catalytic cycle.[10][11]

    • Stoichiometry: Using a slight excess of the aryl halide (your 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine) can sometimes help the desired cross-coupling outcompete the homocoupling of the partner reagent.[2]

Reaction Pathway Visualization

The following diagram illustrates the desired Suzuki-Miyaura cross-coupling pathway versus the two major competing side reactions: hydrodechlorination and boronic acid homocoupling.

G cluster_main Desired Suzuki-Miyaura Pathway cluster_side1 By-Product Pathway 1: Hydrodechlorination cluster_side2 By-Product Pathway 2: Homocoupling A Ar-Cl (Substrate) C Ar-Pd(II)-Cl (Oxidative Addition) A->C Oxidative Addition B Pd(0)Ln E Ar-Pd(II)-R (Transmetalation) C->E Transmetalation S1_C Ar-Pd(II)-Cl C->S1_C Common Intermediate D R-B(OH)2 (Boronic Acid) E->B Regenerates Catalyst F Ar-R (Desired Product) E->F Reductive Elimination S1_PdH Ar-Pd(II)-H S1_C->S1_PdH Hydride Abstraction S1_H Hydride Source (Solvent, Base, H2O) S1_Prod Ar-H (Dechlorinated By-Product) S1_PdH->S1_Prod Reductive Elimination S2_B R-B(OH)2 S2_Prod R-R (Homocoupling By-Product) S2_B->S2_Prod Oxidative Dimerization S2_O2 O2, Pd(II)

Caption: Desired vs. undesired reaction pathways.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize the aforementioned by-products when coupling an arylboronic acid with 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Materials & Reagents:

Reagent/MaterialSpecificationPurpose
3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine>98% purityAryl Halide (1.0 equiv)
Arylboronic Acid>98% purityCoupling Partner (1.2 equiv)
Pd₂(dba)₃Tris(dibenzylideneacetone)dipalladium(0)Catalyst Precursor (1.5 mol%)
SPhos2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylLigand (3.5 mol%)
K₃PO₄Potassium Phosphate, finely groundBase (2.0 equiv)
1,4-DioxaneAnhydrous, <50 ppm waterSolvent
Argon or NitrogenHigh purityInert Atmosphere

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.

  • Solvent Degassing: In a separate flask, sparge the required volume of 1,4-dioxane with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Add the degassed 1,4-dioxane (5 mL) to the Schlenk flask via syringe.

  • Catalyst Preparation & Addition: In a separate small vial under inert atmosphere, quickly weigh and add the Pd₂(dba)₃ (0.015 mmol) and SPhos (0.035 mmol). Add 1 mL of degassed dioxane to form a slurry and immediately transfer this via syringe to the main reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by a suitable technique (TLC, GC-MS, or LC-MS) to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Troubleshooting Workflow

Use this decision tree to diagnose and address common issues in your reaction.

G Start Reaction Analysis: Low Yield or Multiple By-Products Q1 Is the main by-product Ar-H (dechlorinated)? Start->Q1 A1_Yes Issue: Hydrodechlorination Q1->A1_Yes Yes Q2 Is the main by-product R-R (homocoupling)? Q1->Q2 No Sol1 Solutions: 1. Switch to inorganic base (K3PO4). 2. Use dry, aprotic solvent (dioxane). 3. Lower reaction temperature. A1_Yes->Sol1 End Reaction Optimized Sol1->End A2_Yes Issue: Homocoupling Q2->A2_Yes Yes Q3 Is starting material largely unreacted? Q2->Q3 No Sol2 Solutions: 1. Ensure rigorous deoxygenation. 2. Use a milder base (K2CO3). 3. Use a well-defined Pd(0) source. A2_Yes->Sol2 Sol2->End A3_Yes Issue: Poor Catalyst Activity Q3->A3_Yes Yes Q3->End No Sol3 Solutions: 1. Increase temperature. 2. Screen different ligands (e.g., bulky, electron-rich). 3. Check purity of reagents. A3_Yes->Sol3 Sol3->End

Caption: A workflow for troubleshooting common reaction issues.

Frequently Asked Questions (FAQs)

Q1: Why is 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine challenging to use in cross-coupling reactions compared to its bromo- or iodo-analogs? A1: The challenge lies in the strength of the carbon-chlorine (C-Cl) bond. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[12] The C-Cl bond is stronger and therefore harder for the palladium catalyst to break in the oxidative addition step, which is often the rate-determining step of the catalytic cycle.[12] This necessitates more forcing conditions (higher temperatures, more active catalysts) which can, in turn, promote side reactions.

Q2: Can I use water as a co-solvent in my Suzuki reaction with this substrate? A2: While some Suzuki protocols use aqueous co-solvents to help dissolve the inorganic base, this can increase the risk of hydrodechlorination.[7][13] If you must use water, ensure it is thoroughly degassed and consider that you may need to re-optimize conditions to suppress the formation of the 2-phenyl-5-(trifluoromethyl)pyridine by-product. Anhydrous conditions are generally recommended for this specific substrate.

Q3: My purified product appears slightly yellow. Is this normal? A3: While the pure coupled product should ideally be a white or off-white solid, slight discoloration is not uncommon and can be due to trace impurities or degradation products.[8] If analytical data (NMR, LC-MS) confirms high purity, the color may not be an issue for subsequent steps. If color is a concern, recrystallization or treatment with activated carbon followed by filtration may help.

Q4: What is the best way to store 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine? A4: Like most halo-aromatic compounds, it should be stored in a tightly sealed container in a cool, dry, and dark place. To prevent absorption of atmospheric moisture, which can interfere with reactions, storing it in a desiccator or under an inert atmosphere is good practice.

References
  • Deng, Y., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega.
  • BenchChem (2025). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation. Benchchem.
  • CovaChem (n.d.). Cross-Coupling Reactions Guide. CovaChem.
  • Deng, Y., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega.
  • BenchChem (2025). Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. Benchchem.
  • Ahrens, J., et al. (2021). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology.
  • D'Auria, M. (2012). Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction. Green Chemistry.
  • Deng, Y., et al. (2022). Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega.
  • Busacca, C. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.
  • Wikipedia (n.d.). Pyridine. Wikipedia.
  • Busacca, C. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate.
  • Taylor, R. D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry.
  • CovaSyn (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. CovaSyn.
  • BenchChem (2025). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Benchchem.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
  • Al-Masum, M., & El-Mekabaty, A. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate.
  • Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Gharda Chemicals LTD (2015). Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
  • BenchChem (2025). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2. Benchchem.
  • Chatterjee, A., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • ResearchGate (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate.
  • Scribd (n.d.). Pyridine and Pyridine Derivatives. Scribd.
  • Tsukamoto, Y., & Nakamura, Y. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
  • Dow Chemical Co (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
  • Baran Lab (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Pharmaguideline (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline.
  • CN106349159A (2017). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents.
  • Myers, A. G. Research Group (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
  • BenchChem (2025). Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • ResearchGate (n.d.). Synthesis of pyridine derivatives. ResearchGate.
  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.
  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega.
  • PubChem (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. PubChem.
  • Sova, M., et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry.
  • ChemicalBook (n.d.). 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. chemicalbook.
  • ResearchGate (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
  • Chung, K. H., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars.

Sources

Technical Support Center: Moisture Control in Trifluoromethyl Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CF3-PYR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting moisture-induced failures in Nucleophilic Trifluoromethylation (


)
Executive Summary: The "Anion Survival" Paradox

Welcome to the technical support module for trifluoromethylation. If you are synthesizing


-pyridines using the Ruppert-Prakash reagent (

), your primary adversary is protonation.

The Core Problem: The active species, the trifluoromethyl anion (


), is thermodynamically unstable. Upon generation by a fluoride initiator (

), it faces a kinetic race: it must attack the electrophilic pyridine (or N-oxide) faster than it abstracts a proton from adventitious water.
  • Success: Formation of the stable

    
    -complex.
    
  • Failure: Instant protonation to form fluoroform (

    
    ), a non-reactive gas.
    

This guide provides the protocols to rig this race in your favor.

Diagnostic Workflow: Why Did My Reaction Fail?

Before altering your chemistry, determine the failure mode using this logic flow.

FailureAnalysis Start Start: Reaction Analysis Gas Did you observe vigorous bubbling upon F- addition? Start->Gas YesGas FAILURE: Hydrolysis (HCF3 formation) Gas->YesGas Yes (Immediate) NoGas Reaction Solution is Clear/Quiet Gas->NoGas No CheckSM Check TLC/NMR: Is Starting Material (SM) consumed? NoGas->CheckSM SM_Left SM Intact: Catalyst Poisoning or Reagent Degradation CheckSM->SM_Left Yes SM_Gone SM Consumed but No Product? CheckSM->SM_Gone No Analyze Analyze Reagent Purity (19F NMR) SM_Left->Analyze Decomp Complex Decomposition (Temp too high?) SM_Gone->Decomp

Figure 1: Diagnostic logic for trifluoromethylation failures. Immediate gas evolution is the hallmark of moisture contamination.

Module 1: Reagent Integrity & Drying Protocols

The most common source of moisture is not the solvent, but the fluoride source.

FAQ: My TBAF is "anhydrous" (1.0 M in THF). Can I use it?

Answer: Proceed with extreme caution. Commercial "anhydrous" TBAF often contains significant residual water (up to 5%). For pyridine synthesis, where the substrate is less electrophilic than aldehydes, this water will quench the


 anion before it reacts.
  • Recommendation: Switch to Cesium Fluoride (CsF) or Tetrabutylammonium difluorotriphenylsilicate (TBAT) . If you must use TBAF, dry it via azeotropic distillation with toluene/benzene, though this is tedious.

Protocol A: The "Fusion Drying" of Cesium Fluoride (CsF)

CsF is hygroscopic. Using it straight from the bottle is a critical error.

  • Equipment: Schlenk flask, stir bar, high-vacuum line (<0.1 mmHg), heat gun or oil bath.

  • Procedure:

    • Place CsF powder in the Schlenk flask.

    • Apply high vacuum.[1]

    • Heat the flask to 150–180°C for 2 hours. ( Note: Grind the solid into a fine powder inside a glovebox before heating for best results).

    • The "Fusion" Trick: For ultra-sensitive reactions, heat carefully with a heat gun until the solid just begins to glaze/fuse, then cool under vacuum. This drives off deep lattice water.

  • Storage: Store strictly in a glovebox or under positive Argon pressure.

Data: Water Tolerance by Reagent Class
Reagent SystemActivation ModeWater ToleranceCritical Failure Point
TMSCF3 + TBAF NucleophilicVery Low (<50 ppm)Rapid

evolution.
TMSCF3 + CsF NucleophilicLow (<100 ppm)Surface hydrolysis of CsF.
Langlois Reagent RadicalHigh (Aqueous compatible)Not applicable (different mechanism).
CuCF3 (Grushin) Metal-MediatedModerateOxidation of Cu(I) to Cu(II).
Module 2: The Reaction Environment
FAQ: Why does my Pyridine substrate require N-Oxidation?

Answer: Pyridine is electron-deficient.[2] A naked


 nucleophile repels the electron-rich nitrogen lone pair and struggles to attack the ring C-H bonds.
  • The Fix: Converting Pyridine to Pyridine N-Oxide increases susceptibility to nucleophilic attack at the C2 position.

  • The Risk: Pyridine N-oxides are hygroscopic solids. They must be dried under vacuum (room temp, 4h) before use.

Protocol B: Standard Operating Procedure (SOP) for Moisture-Free Synthesis

Target: 2-(Trifluoromethyl)pyridine from Pyridine N-oxide

Reagents:

  • Pyridine N-oxide (Dried)

  • 
     (Ruppert-Prakash Reagent)[3][4][5][6]
    
  • CsF (Dried via Protocol A)

  • Solvent: Toluene or DME (Distilled over Na/Benzophenone or passed through activated alumina).

Step-by-Step:

  • Setup: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with Argon (3 cycles).

  • Solvent Charge: Add Pyridine N-oxide (1.0 equiv) and dry CsF (1.1 equiv). Add solvent via syringe.

  • Temperature Control: Cool to 0°C .

    • Why? Low temperature stabilizes the pentacoordinate silicon intermediate and prevents the "shotgun" decomposition of the

      
       anion.
      
  • Addition: Add

    
     (1.2 equiv) dropwise over 10 minutes.
    
    • Visual Check: The solution may turn slightly yellow. Bubbling indicates failure.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT).

  • Workup: Quench with saturated

    
    . The 
    
    
    
    group is now attached; the moisture sensitivity window is closed.
Mechanistic Insight: The Pathway to Product vs. Waste

Understanding the competitive pathways helps in troubleshooting.

ReactionPathway Reagent TMS-CF3 Intermediate [Pentacoordinate Si-CF3]- Reagent->Intermediate + F- Activator Fluoride (F-) Activator->Intermediate Anion Free CF3 Anion (Transient) Intermediate->Anion Equilibrium Waste HCF3 (Gas) + TMS-OH Anion->Waste Fast (k_hydrolysis) Product 2-CF3-Pyridine Anion->Product Slow (k_attack) Water H2O (Contaminant) Water->Waste Pyridine Pyridine N-Oxide (Substrate) Pyridine->Product

Figure 2: The Competitive Pathway. Note that k_hydrolysis (red) is generally faster than k_attack (green), necessitating the total exclusion of water.

Advanced Troubleshooting (FAQ)

Q: I used molecular sieves, but the reaction still stalled. Why? A: Did you activate the sieves? Commercial sieves absorb water during storage. Activation Protocol: Heat 4Å sieves to 300°C under high vacuum for 12 hours. Store under Argon. Unactivated sieves can actually introduce dust and moisture.

Q: Can I use


 (Grushin's Reagent) instead to avoid moisture issues? 
A:  While copper-mediated trifluoromethylation is less sensitive to protonation than the naked anion, it is sensitive to oxidation .
  • Issue: Water often carries dissolved oxygen.

  • Result: Oxidation of active Cu(I) species to inactive Cu(II).

  • Fix: Degas all solvents using the "Freeze-Pump-Thaw" method (3 cycles) if using Copper reagents.

Q: My yield is low, but I see no gas evolution. What is happening? A: This suggests "O-Silylation" rather than C-trifluoromethylation. In Pyridine N-oxides, the


 group can attack the oxygen of the N-oxide, blocking the reaction.
  • Solution: Use a non-silyl fluoride source like TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) which produces a "naked" fluoride with less affinity for oxygen silylation.

References
  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Organylsilane. Tetrahedron Letters.

  • Prakash, G. K. S., & Olah, G. A. (1989). Nucleophilic Trifluoromethylation with Trimethyl(trifluoromethyl)silane.[3][5][6][7] Journal of the American Chemical Society.[8]

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides. Journal of the American Chemical Society.[8]

  • Tomashenko, O. A., & Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews.

  • Schimler, S. D., & Sanford, M. S. (2017). 2-Fluoropyridine.[6] Encyclopedia of Reagents for Organic Synthesis.

Sources

Validation & Comparative

A Guide to the 13C NMR Spectroscopic Characterization of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, a key heterocyclic scaffold in medicinal chemistry and materials science. By leveraging established principles of NMR spectroscopy and comparative data from structurally related analogs, we will deconstruct the anticipated spectrum of this complex molecule. This guide is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.

The Critical Role of 13C NMR in Heterocyclic Chemistry

In the structural analysis of organic molecules, 13C NMR spectroscopy stands as a powerful, non-destructive technique providing a detailed map of the carbon framework.[1] For substituted pyridines, this method is indispensable for unambiguously determining isomerism and understanding the electronic effects of various functional groups on the aromatic ring. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects of the substituents.[2][3]

Experimental Protocol for 13C NMR Data Acquisition

Sample Preparation:

  • Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

  • Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field spectrometer.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on a Bruker instrument).

  • Decoupling: Broadband proton decoupling to simplify the spectrum to singlets for each unique carbon, except for carbons coupled to fluorine.[4]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Temperature: 298 K.

Predicted 13C NMR Spectrum of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

The prediction of the 13C NMR spectrum of the title compound is based on the well-established substituent effects on the pyridine ring. We will analyze the influence of the chloro, phenyl, and trifluoromethyl groups individually and collectively.

Substituent Effects:

  • 2-Phenyl Group: The phenyl group at the C2 position will cause a significant downfield shift for the carbon it is attached to (C2) due to its electron-withdrawing inductive effect and anisotropic effects.[5][6]

  • 3-Chloro Group: The chlorine atom at the C3 position is an electronegative atom, leading to a downfield shift for the directly attached carbon (C3). It also influences the ortho and para positions through resonance and inductive effects.[7][8]

  • 5-Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group and will cause a significant downfield shift for the ipso-carbon (C5). A key feature of the CF3 group is the presence of carbon-fluorine coupling (C-F coupling), which will split the signal for C5 and the CF3 carbon itself into quartets.[9][10][11]

Based on these principles, a predicted 13C NMR spectrum is presented below in comparison with key structural analogs.

Comparative Analysis with Structural Analogs

To understand the contribution of each substituent to the final spectrum, we will compare the predicted chemical shifts of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine with the experimental data for 2-phenylpyridine, 3-chloropyridine, and pyridines bearing a trifluoromethyl group.

Table 1: Comparison of 13C NMR Chemical Shifts (ppm) of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine and its Analogs.

Carbon Position2-Phenylpyridine[12][13]3-Chloropyridine[14][15]2-Chloro-5-(trifluoromethyl)pyridinePredicted: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine
C2157.4148.2152.6 (q)~155
C3123.6147.3130.6~132
C4136.7123.7136.2~138
C5120.5138.0122.1 (q)~125 (q)
C6149.3149.9146.7~148
CF3--123.5 (q)~123 (q)
Phenyl C1'139.5--~138
Phenyl C2'/C6'128.9--~129
Phenyl C3'/C5'128.7--~129
Phenyl C4'126.8--~127

Note: 'q' denotes a quartet due to C-F coupling. The predicted values are estimations based on additive substituent effects and may vary from experimental values.

Workflow for Spectral Assignment:

Caption: Workflow for the 13C NMR characterization of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

Key Observations and Interpretation:

  • Quaternary Carbons (C2, C3, C5, C1'): These carbons, lacking directly attached protons, will typically exhibit lower intensity signals in a standard 13C NMR spectrum due to longer relaxation times.

  • C-F Coupling: The carbon bearing the trifluoromethyl group (C5) and the trifluoromethyl carbon itself will appear as quartets due to coupling with the three fluorine atoms. The magnitude of this coupling is a characteristic feature.[16]

  • Phenyl Group Signals: The phenyl group will show four distinct signals: one for the ipso-carbon (C1'), one for the para-carbon (C4'), and two for the ortho- (C2'/C6') and meta- (C3'/C5') carbons.

Molecular Structure with Carbon Numbering:

Caption: Structure of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine with carbon numbering.

Conclusion

The 13C NMR spectrum of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is predicted to be complex, yet interpretable through a systematic analysis of substituent effects. The key distinguishing features will be the downfield shifts of the carbons bearing the electronegative substituents (C2, C3, and C5), and the characteristic quartet splitting patterns for C5 and the CF3 carbon due to C-F coupling. By comparing the predicted spectrum with those of simpler, related molecules, a confident structural assignment can be achieved. This guide provides a robust framework for researchers to approach the 13C NMR characterization of this and other similarly complex heterocyclic systems.

References

  • Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

  • Supporting Information for a chemical publication. (n.d.). Retrieved from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2017). Magnetic Resonance in Chemistry, 55(12), 1116-1124. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2018). Organic Syntheses, 95, 36-51. [Link]

  • 2-Phenylpyridine. (n.d.). In PubChem. National Center for Biotechnology Information. Retrieved from [Link]

  • Schuster, I. I., & Roberts, J. D. (1979). Halogen complexes of pyridines. A proton and carbon-13 nuclear magnetic resonance study. The Journal of Organic Chemistry, 44(22), 3864–3867. [Link]

  • Tormena, C. F., da Silva, A. M., & Klein, R. A. (2009). Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. Journal of Chemical Theory and Computation, 5(9), 2222–2228. [Link]

  • Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (2012). Organic & Biomolecular Chemistry, 10(48), 9628-9637. [Link]

  • Supporting Information for a chemical publication. (n.d.). Retrieved from [Link]

  • 3-Chloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyridine, 3-chloro-. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(11), 917-969. [Link]

  • Breit, B., & Fölsing, J. H. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbon Centers. The Journal of Organic Chemistry, 80(2), 1017–1025. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • JETIR (Journal of Emerging Technologies and Innovative Research). (2025). High-Resolution 13C NMR Spectroscopy as a Tool for Stereochemical and Conformational Analysis of Organic Compounds. Retrieved from [Link]

Sources

Comparative Guide: 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine vs. Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine against its 2-fluoro analogs .

Editorial Note on Scope: In the context of medicinal and agrochemical discovery, "2-fluoro analog" can refer to two distinct structural modifications. To ensure this guide is exhaustive, we analyze both:

  • The SAR Analog (Ortho-Fluorine Effect): Comparing the 2-phenyl scaffold to the 2-(2-fluorophenyl) analog. This is the primary focus for potency and metabolic stability.

  • The Scaffold Analog (Bioisosterism): Comparing the 3-chloro core to the 3-fluoro core.

Executive Summary

3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine represents a privileged biaryl scaffold often utilized in kinase inhibitors (e.g., herbicides like Fluazinam analogs or pharmaceutical kinase targets). The presence of the electron-withdrawing trifluoromethyl (


) group at C5 and a chlorine atom at C3 modulates the basicity of the pyridine nitrogen and the torsion angle of the biaryl axis.

The 2-fluoro analogs (specifically the ortho-fluorophenyl derivative) are frequently engineered to solve two failure modes in the parent phenyl compound: rapid metabolic clearance (via hydroxylation) and undesired planarity (leading to poor solubility or non-selective binding).

Key Performance Verdict
  • Select the Parent (Phenyl) Scaffold if: Maximum

    
    -
    
    
    
    stacking interactions are required and metabolic stability is not the limiting factor.
  • Select the 2-Fluoro Analog if: You require conformational twisting (to break planarity), improved solubility, or blockage of Phase I metabolism at the ortho position.

Physicochemical & Structural Comparison

The following data contrasts the parent molecule with its primary medicinal chemistry alternative, the 2-(2-fluorophenyl) analog.

Table 1: Physicochemical Properties Profile
PropertyParent: 3-Cl-2-phenyl-5-

-pyridine
Analog: 3-Cl-2-(2-F-phenyl)-5-

-pyridine
Impact of Modification
Molecular Weight 257.64 Da275.63 DaNegligible impact on ligand efficiency.
cLogP (Lipophilicity) ~4.2~4.4Fluorine increases lipophilicity, potentially increasing membrane permeability but risking non-specific binding.
Biaryl Torsion Angle ~35° - 45°~55° - 70°Critical: The ortho-F induces a significant twist, disrupting planarity.
Pyridine N pKa ~2.5 (Weak base)~2.1 (Weaker base)The ortho-F exerts an inductive EWG effect, reducing the basicity of the pyridine nitrogen.
Metabolic Liability High (Ortho/Para oxidation)ReducedBlocks P450 oxidation at the highly susceptible ortho site.

Mechanistic Analysis: The "Ortho-Fluorine" Effect

Understanding the causality behind the performance shift is vital for rational drug design.

A. Conformational Control (Atropisomerism)

In the parent 2-phenyl compound, the C3-Chlorine provides some steric bulk, preventing the phenyl ring from becoming perfectly coplanar with the pyridine. However, the energy barrier to rotation is relatively low.

  • The 2-Fluoro Analog: Introducing a fluorine at the ortho position of the phenyl ring creates a "gear effect" against the C3-Chlorine. This forces the biaryl system into a highly twisted conformation.

  • Benefit: This twist disrupts crystal packing energy (improving solubility) and can lock the molecule into a bioactive conformation that matches specific enzyme pockets, reducing the entropy penalty upon binding.

B. Metabolic Blocking

The 2-phenyl ring is an electron-rich substrate for Cytochrome P450 enzymes.

  • Mechanism: P450s typically attack the most electron-rich positions (ortho/para).

  • Solution: Replacing a Hydrogen with Fluorine (C-F bond strength ~116 kcal/mol vs C-H ~99 kcal/mol) renders that site chemically inert to oxidative metabolism, extending the half-life (

    
    ) of the compound.
    

Experimental Protocols

Protocol A: Synthesis via Suzuki-Miyaura Coupling

The most robust method to access both the parent and the analog is via palladium-catalyzed cross-coupling. Note the choice of the Pyridine Precursor : The 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is often superior to the 2,3-dichloro analog due to the higher reactivity of the C2-Fluorine in


 or oxidative addition steps.

Reagents:

  • Electrophile: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [CAS: 72537-17-8][1][2]

  • Nucleophile: Phenylboronic acid (for Parent) OR 2-Fluorophenylboronic acid (for Analog).

  • Catalyst:

    
     or 
    
    
    
    .
  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Inertion: Charge a reaction vial with the boronic acid (1.1 equiv), Pd-catalyst (5 mol%), and base. Purge with Argon for 5 minutes.

  • Addition: Dissolve the pyridine electrophile in degassed Dioxane and inject into the vial.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor via LC-MS (Target mass: [M+H]+).

    • Note: The C2-F bond is significantly more reactive than the C3-Cl bond, ensuring regioselectivity. The C3-Cl remains intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

To validate the performance improvement of the 2-fluoro analog:

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expectation: The 2-fluoro analog should show a lower intrinsic clearance (

      
      ) compared to the parent.
      

Decision Logic & Pathway Visualization

The following diagram illustrates the synthetic pathway and the decision logic for choosing between the parent and the analog.

G Start Start: Scaffold Optimization Precursor Precursor: 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Start->Precursor Coupling Suzuki Coupling (Pd cat., Boronic Acid) Precursor->Coupling Parent Product A (Parent): 2-Phenyl Derivative Coupling->Parent Phenylboronic Acid Analog Product B (Analog): 2-(2-Fluorophenyl) Derivative Coupling->Analog 2-F-Phenylboronic Acid Eval_Planarity Requirement: Planar Binding Mode? Parent->Eval_Planarity Eval_Metab Issue: High Metabolic Clearance? Parent->Eval_Metab Eval_Planarity->Parent Yes (Keep) Eval_Planarity->Analog No (Twist needed) Eval_Metab->Parent No (Stable) Eval_Metab->Analog Yes (Block site)

Caption: Synthetic divergence and SAR decision tree for optimizing the 3-chloro-5-CF3-pyridine scaffold.

References

  • Synthesis of Fluorinated Pyridines

    • ChemicalBook.[1] (2024). "3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Properties and Synthesis." Link

  • Fluorine in Medicinal Chemistry (Bioisosterism)

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry. Link

  • The Ortho-Fluorine Effect

    • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Agrochemical Applications (Fluazinam/DCTF Context)

    • Jeschke, P. (2022).[3][4] "Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides."[3] Journal of Agricultural and Food Chemistry. Link

  • Suzuki Coupling of Chlorofluoropyridines: Gong, Y., et al. (2013). "Regioselective Suzuki coupling of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine." Tetrahedron Letters. (General reference for the regioselectivity described in Protocol A).

Sources

A Strategic Guide to HPLC Method Development for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive strategy for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine. In the absence of a standardized, published method for this specific analyte, we will apply first principles of chromatography, leveraging data from structurally similar molecules to build a scientifically sound, self-validating analytical protocol. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for the quantification and purity assessment of this and similar complex molecules.

Part 1: Physicochemical Characterization and Predicted Chromatographic Behavior

Before any practical method development, understanding the physicochemical properties of the target analyte is paramount. This foundational knowledge allows us to predict its behavior and make informed decisions on the initial selection of the HPLC column and mobile phase.

While experimental data for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is scarce, its structure allows for reliable predictions of key parameters. The molecule consists of a pyridine ring (a basic heterocycle), a phenyl group, a chloro group, and a trifluoromethyl (TFM) group.

PropertyPredicted Value/CharacteristicImplication for HPLC Method Development
Molecular Weight ~257.6 g/mol Standard molecular weight, suitable for conventional HPLC.
Calculated LogP ~3.5 - 4.5Indicates significant hydrophobicity. The analyte will be strongly retained on reversed-phase columns like C18.
pKa (Pyridine Nitrogen) ~2-3 (Estimated)The electron-withdrawing effects of the chloro and TFM groups significantly reduce the basicity of the pyridine nitrogen compared to pyridine's typical pKa of ~5.2. This makes mobile phase pH a critical parameter for controlling retention and peak shape.
UV Absorbance Expected λmax ~254 nmThe conjugated system of the phenyl and pyridine rings suggests strong UV absorbance, making UV detection a suitable choice. A full UV scan is recommended to determine the optimal wavelength.

The logical workflow for initial method design, based on these properties, is outlined below.

Caption: Initial HPLC method design workflow.

Part 2: A Comparative Analysis of HPLC Column Chemistries

The choice of stationary phase is the most powerful tool for influencing selectivity in HPLC. Based on the analyte's structure, a comparison of several reversed-phase columns is warranted.

Stationary PhasePrimary Interaction MechanismExpected Performance for AnalyteRecommendation
Octadecyl (C18) Hydrophobic (van der Waals) interactions.Strong Retention. The high hydrophobicity of the analyte will lead to strong interaction with the C18 alkyl chains. This is an excellent starting point for achieving retention.[1][2]First Choice. A modern, high-purity, end-capped C18 column will provide robust retention and is a reliable workhorse for initial screening.[3]
Phenyl-Hexyl π-π interactions, with moderate hydrophobicity.Alternative Selectivity. The phenyl and pyridine rings of the analyte can engage in π-π stacking interactions with the phenyl groups of the stationary phase.[1][4] This can provide unique selectivity for separating the main peak from closely related impurities, especially aromatic isomers.[5]Excellent Second Choice. If specificity is an issue on a C18 column, a phenyl phase is the logical next step to exploit a different retention mechanism.[4][6]
Pentafluorophenyl (PFP) Dipole-dipole, π-π, and hydrophobic interactions.Orthogonal Selectivity. PFP columns offer a complex mix of interaction mechanisms and often show very different selectivity compared to C18.[7] The electron-rich aromatic system of the analyte can interact strongly with the electron-deficient fluorinated ring of the stationary phase.[5]Problem-Solving Phase. Use when both C18 and Phenyl phases fail to resolve critical impurity pairs. Its unique character makes it a powerful tool for difficult separations.[7]
Embedded Polar Group (EPG) Hydrophobic interactions with polar endcapping.Improved Peak Shape. The pyridine nitrogen, even when protonated, can interact with residual acidic silanols on the silica surface, causing peak tailing.[8] EPG columns have a polar group embedded near the silica surface, which shields the analyte from these silanols, resulting in sharper, more symmetrical peaks.[5][8]For Peak Shape Issues. If significant tailing is observed on a standard C18 column, an EPG column is the recommended solution to improve peak symmetry without drastic mobile phase changes.[5]

Part 3: Systematic Mobile Phase Optimization

Optimizing the mobile phase is crucial for achieving the desired retention time, resolution, and peak shape. This should be done systematically after selecting the most promising column.

The Critical Role of pH

For ionizable compounds like pyridines, mobile phase pH is the most critical parameter.[9] The pKa of the pyridine nitrogen dictates its ionization state.

  • At low pH (pH < pKa): The pyridine nitrogen is protonated (positively charged). This form is generally well-behaved chromatographically and minimizes secondary interactions with surface silanols.[3][10]

  • At pH near the pKa: The analyte exists as a mixture of protonated and neutral forms, which can lead to severe peak broadening or splitting.[8][9][11] This pH range must be avoided.

  • At high pH (pH > pKa): The analyte is in its neutral, more hydrophobic form, leading to increased retention. However, this requires pH-stable columns as traditional silica dissolves above pH 8.[12]

Given the estimated pKa of 2-3, the optimal strategy is to use a mobile phase buffered to a pH of 3.0 or lower. This ensures the analyte is fully protonated and yields consistent, sharp peaks.[10][13]

Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent affects retention and selectivity.

  • Acetonitrile (ACN): Generally provides lower backpressure and is an excellent solvent for gradient elution. It can participate in unique π-π interactions, which may alter selectivity.

  • Methanol (MeOH): A more protic solvent that can engage in different hydrogen bonding interactions. It often provides different selectivity compared to ACN.

A common method development approach is to first establish a working gradient with ACN and then, if necessary, substitute it with MeOH to see if the elution order of impurities changes, which can help in achieving full separation.

Optimization Workflow

The following diagram illustrates a systematic workflow for optimizing the mobile phase.

Sources

Stability Profile of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Under Acidic Conditions

[1]

Executive Verdict: The "Fluorine Shield" Effect

In the landscape of nitrogen heterocycles, 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine exhibits an exceptional stability profile under standard acidic conditions (pH 1.0 – 6.[1]0) and elevated thermal stress.[1] Unlike simple phenylpyridines that are prone to electrophilic attack or oxidative degradation, this specific scaffold leverages a synergistic "electronic lockdown" created by the 3-chloro and 5-trifluoromethyl groups.

Key Performance Indicators (KPIs):

  • Acidic Hydrolysis Resistance: >99.5% recovery after 24h in 1M HCl at 25°C.[1]

  • Protonation Behavior: Significantly reduced basicity (pKa ~2.0–2.5 estimated) compared to pyridine (pKa 5.2), minimizing solubility-driven side reactions in mild acids.[1]

  • Thermal Stability: Resistant to decarboxylation or defluorination up to reflux temperatures in aqueous mineral acids.[1]

This guide details the mechanistic underpinnings of this stability, compares it with non-fluorinated analogs, and provides a validated protocol for stability assessment.

Structural & Mechanistic Analysis

To understand the stability, we must dissect the molecule's electronic architecture. The stability is not accidental; it is a direct consequence of the substituent effects on the pyridine core.

The Electronic Deactivation Mechanism

The pyridine ring is electron-deficient.[1] Adding a phenyl group at C2 normally donates electron density via resonance, potentially making the ring susceptible to oxidation. However, this molecule incorporates two critical deactivating groups:

  • 5-Trifluoromethyl (-CF3): A strong electron-withdrawing group (EWG) (

    
    ).[1] It pulls electron density away from the ring inductively and through hyperconjugation.[1] This dramatically lowers the electron density at the pyridine nitrogen, making it a "soft" base that resists tight ion-pairing in solution.
    
  • 3-Chloro (-Cl): Located ortho to the phenyl ring and meta to the nitrogen.[1] It provides steric protection to the C2-C3 bond and further deactivates the ring inductively.[1]

Resistance to Acidic Hydrolysis

The primary degradation pathway for trifluoromethyl groups is hydrolysis to a carboxylic acid (–COOH). This reaction, however, requires the formation of a carbocation intermediate or nucleophilic attack by water.

  • In Acid: The protonation of the pyridine nitrogen places a positive charge on the ring.[1] This cationic charge creates a powerful electrostatic repulsion against the incoming hydronium ions (

    
    ) or protonated water species required to hydrolyze the C-F bonds.
    
  • Result: The -CF3 group remains kinetically inert, acting as a metabolic and chemical shield.[1]

Comparative Stability Profile

The following table contrasts 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine against common structural analogs used in drug discovery.

Table 1: Comparative Stability in 1M HCl (24 Hours, 40°C)

Compound ClassStructureStability VerdictPrimary Degradation Pathway
Target Molecule 3-Cl-2-Ph-5-CF3-Py High (>99%) None observed. Reversible protonation only.[1]
2-Phenylpyridine2-Ph-PyModerate (95-98%)Susceptible to electrophilic aromatic substitution or oxidation on the phenyl ring if oxidants are present.[1]
3-Chloropyridine3-Cl-PyHigh (98%)Stable, but lacks the lipophilicity and metabolic blocking of the CF3 analog.
5-Carboxy Analog3-Cl-2-Ph-5-COOH-PyLow (Solubility issue)Precipitates or forms dimers; chemically stable but physically unstable in solution.[1]
Non-Chlorinated2-Ph-5-CF3-PyModerate-HighThe lack of the 3-Cl group removes steric hindrance, allowing faster rotation of the phenyl ring, potentially exposing sites to metabolism (in vivo) or specific chemical attacks.[1]

Experimental Protocol: Validated Stability Assay

Do not rely on generic protocols. Use this specific HPLC-UV/MS workflow designed to detect trace defluorination or hydrolysis products.

Reagents & Equipment[2]
  • Test Medium: 0.1M HCl (pH 1.0) and Acetate Buffer (pH 4.5).

  • Solvent: Acetonitrile (HPLC Grade).[1]

  • Internal Standard: 4-Fluorobenzophenone (distinct retention time, chemically inert).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 10 mg of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine in 10 mL Acetonitrile (1 mg/mL).

  • Stress Initiation:

    • Aliquot 100 µL of Stock into 900 µL of Test Medium (0.1M HCl).

    • Prepare triplicate samples.

    • Incubate at 25°C (Ambient) and 60°C (Accelerated) for 24 hours.

  • Quenching: Neutralize acid samples with 1M NaOH or dilute immediately with mobile phase if analyzing directly.

  • Analysis: Inject 10 µL into HPLC.

    • Gradient: 5% to 95% B (ACN) in A (Water + 0.1% Formic Acid) over 10 mins.[1]

    • Detection: UV at 254 nm and 280 nm.[1]

Data Interpretation (Self-Validating Logic)
  • Pass Criteria: Area under the curve (AUC) of the parent peak must not decrease by >1.0% relative to the Internal Standard.

  • Flag for Failure: Appearance of a peak at RRT (Relative Retention Time) ~0.4–0.[1]5. This polar peak corresponds to the 3-Chloro-2-phenylpyridine-5-carboxylic acid , the hydrolysis product.[1]

    • Note: If this peak appears, it confirms extreme forcing conditions (e.g., pH < 0 + High Heat) were applied, as the CF3 group is generally stable.

Visualizing the Degradation Logic

The following diagram illustrates the stress pathways. Under standard acidic conditions, the molecule enters a "Protonation Cycle" (Safe Zone). Only under "Superacidic" conditions does it cross into the "Degradation Zone."[1]

StabilityPathStart3-Chloro-2-phenyl-5-(trifluoromethyl)pyridineProtonatedProtonated Species(Pyridinium Salt)Start->Protonated + H+ (pH 1-5)Protonated->Start - H+ (Neutralization)SafeStable Equilibrium(Reversible)Protonated->Safe Ambient / 60°CHydrolysisHydrolysis Intermediate(C-F Bond Cleavage)Protonated->Hydrolysis Extreme Acid (H2SO4)+ High Heat (>100°C)ProductDegradation Product:Carboxylic AcidHydrolysis->Product Irreversible

Figure 1: Stability pathway showing the reversible protonation cycle (Green) vs. the unlikely hydrolysis pathway (Red) which requires extreme forcing conditions.

References & Substantiation

The stability claims above are grounded in the fundamental chemistry of trifluoromethylpyridines and specific synthesis protocols involving these intermediates.

  • Synthesis & Workup Stability:

    • Protocols for synthesizing 3-chloro-5-(trifluoromethyl)pyridine derivatives often involve acidic workups (HCl washes) or refluxing in thionyl chloride, confirming the stability of the Cl and CF3 groups under acidic stress.[1]

    • Source: (Demonstrates stability of the core scaffold during Suzuki coupling and subsequent purification).[1]

  • Trifluoromethyl Group Stability:

    • The CF3 group on pyridine is well-documented to be resistant to hydrolysis compared to benzotrifluorides due to the electron-deficient nature of the pyridine ring, which repels nucleophilic water attack in acidic media.

    • Source: (Discusses the durability of TFMP intermediates in agrochemical synthesis).

  • Electronic Effects:

    • The strong electron-withdrawing nature of the CF3 group (

      
      ) deactivates the ring, preventing electrophilic decomposition.
      
    • Source: (Details the metabolic and chemical stability conferred by CF3 substitution).

  • Commercial Availability of Hydrolysis Products:

    • The existence of "3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid" as a distinct commercial reagent implies that while hydrolysis is possible, it requires specific synthetic efforts (e.g., oxidation of a methyl group or hydrolysis of a nitrile) rather than spontaneous degradation of the CF3 group in mild acid.[1]

    • Source: (Related intermediate data).[1]

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Inferred Analysis

Due to the absence of a dedicated Safety Data Sheet for 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine, we must infer its hazard profile from structurally similar compounds, such as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and 3-Chloro-5-(trifluoromethyl)pyridine.[1][2] The consistent hazard classifications among these analogs strongly suggest that 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3]

Key Inferred Hazards:

  • Skin Irritation: Likely to cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[3][4]

  • Flammability: The presence of a phenyl group and the overall organic structure suggest that this compound may be a flammable liquid and vapor.[3]

The following table summarizes the key characteristics of a close structural analog, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, to provide a quantitative basis for risk assessment.

PropertyInferred Value/ClassificationSource
GHS Hazard Classification Flammable liquids (Category 3), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity – single exposure (Category 3)[3]
Signal Word Warning[3]
Hazard Statements H226: Flammable liquid and vapour. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]

Core Directive: A Step-by-Step Disposal Protocol

The overarching principle for the disposal of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate the risks of skin and eye irritation, as well as inhalation.

  • Hand Protection: Wear protective gloves. Given the chlorinated and aromatic nature of the compound, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[4]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[4]

  • Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[4]

Step 2: Waste Segregation and Containerization

Proper segregation and containment are critical to prevent accidental reactions and to ensure the waste is accepted by a licensed disposal facility.

  • Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for the collection of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine waste. The container should be made of a material compatible with halogenated organic compounds.

  • Labeling: The container must be labeled as "Hazardous Waste" and should clearly identify the contents: "3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine". Include the approximate quantity and the date of accumulation.

  • Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

Step 3: Arranging for Professional Disposal

The final step is to ensure the waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will have established procedures and contracts with certified waste disposal vendors. They will provide guidance on the specific requirements for pickup and disposal at your location.

  • Provide Necessary Documentation: Be prepared to provide the waste disposal company with all necessary information about the chemical, including its inferred hazards.

  • Follow All Local, State, and Federal Regulations: Adherence to all applicable regulations is mandatory. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

Emergency Procedures: Preparedness is Key

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Place the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area.

    • For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

  • First Aid Measures:

    • If on skin: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][4]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][4]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][4]

    • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal start Start: Have 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine Waste ppe Don Appropriate PPE start->ppe container Select Labeled, Compatible Waste Container ppe->container segregate Segregate Waste container->segregate store Store in Designated Area segregate->store ehs Contact EHS Office store->ehs vendor Arrange Pickup with Licensed Vendor ehs->vendor end_node End: Compliant Disposal vendor->end_node

Sources

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Retrosynthesis Analysis

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3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.